Technical Documentation Center

4-(Difluoromethyl)tetrahydro-2H-pyran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Difluoromethyl)tetrahydro-2H-pyran
  • CAS: 1820618-46-9

Core Science & Biosynthesis

Foundational

4-(Difluoromethyl)tetrahydro-2H-pyran: Physical, Chemical, and Synthetic Profiling for Drug Discovery

Executive Summary & Core Rationale In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specialized structural m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specialized structural motifs. The 4-(difluoromethyl)tetrahydro-2H-pyran (DFM-THP) core has emerged as a privileged building block, particularly in the design of targeted oncology therapeutics such as mutant Isocitrate Dehydrogenase (IDH) inhibitors [1].

The rationale for utilizing DFM-THP is rooted in bioisosterism and physicochemical tuning :

  • The Tetrahydropyran (THP) Ring: Acts as a polar, saturated heterocyclic scaffold. Compared to a highly lipophilic cyclohexane ring, the oxygen heteroatom in THP significantly lowers the partition coefficient (cLogP), thereby improving aqueous solubility and mitigating off-target lipophilic liabilities (e.g., hERG toxicity or CYP450 inhibition).

  • The Difluoromethyl (-CF₂H) Group: Unlike the fully fluorinated trifluoromethyl (-CF₃) group, which is strictly hydrophobic and electron-withdrawing, the -CF₂H group functions as a lipophilic hydrogen bond donor . The two highly electronegative fluorine atoms polarize the remaining C-H bond, allowing it to participate in weak, yet highly directional, hydrogen bonding with protein backbone carbonyls or side chains within a target binding pocket.

Physicochemical Properties & Bioisosterism

Understanding the baseline physical and chemical properties of the DFM-THP core and its primary functionalized derivatives—specifically the 4-ol and 4-amine variants—is critical for predicting their behavior in physiological environments.

Quantitative Data Summary
Property4-(Difluoromethyl)tetrahydro-2H-pyran-4-ol4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine
CAS Number 1505220-12-1 [1]1508611-87-7 [2]
Molecular Formula C₆H₁₀F₂O₂C₆H₁₁F₂NO
Molecular Weight 152.14 g/mol 151.15 g/mol
Hydrogen Bond Donors 2 (Alcohol -OH, -CF₂H)3 (Amine -NH₂, -CF₂H)
Hydrogen Bond Acceptors 4 (THP -O-, Alcohol -O-, 2x -F)3 (THP -O-, 2x -F)
Topological Polar Surface Area (TPSA) ~29.5 Ų~35.2 Ų
Estimated cLogP 0.8 – 1.20.5 – 0.9
Physical State (Standard Temp/Pressure) Colorless to pale yellow oil/low-melting solidColorless liquid

Causality Insight: The tertiary nature of the alcohol or amine at the 4-position imposes significant steric hindrance. This steric bulk protects the functional group from rapid Phase II metabolic conjugation (e.g., glucuronidation), thereby extending the half-life of the parent drug in vivo.

Chemical Reactivity & Stability

The chemical stability of the DFM-THP motif is a primary reason for its adoption in drug development.

  • Physiological Stability: The -CF₂H group is highly stable under physiological pH and resists oxidative metabolism by cytochrome P450 enzymes.

  • Synthetic Reactivity: The tertiary alcohol (CAS 1505220-12-1) serves as a versatile nucleophile for alkylation (forming ethers) or can be converted into a leaving group (e.g., triflate) for subsequent cross-coupling. The tertiary amine (CAS 1508611-87-7) is typically utilized in Buchwald-Hartwig aminations or amide coupling reactions to append the DFM-THP moiety to larger pharmacophores [3].

Experimental Workflows: Synthetic Methodologies

The synthesis of 4-(difluoromethyl)tetrahydro-2H-pyran-4-ol requires precise control over reaction conditions due to the inherent instability of the difluoromethyl anion. The protocol below utilizes (difluoromethyl)trimethylsilane (TMS-CF₂H) as the reagent.

Step-by-Step Protocol: Nucleophilic Difluoromethylation

Causality & Rationale: The CF₂H⁻ anion is prone to rapid α-elimination, generating highly reactive difluorocarbene (:CF₂). To prevent this decomposition, the reaction must be initiated by a catalytic fluoride source (TBAF) at cryogenic temperatures, allowing the transient anion to immediately attack the electrophilic ketone.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • (Difluoromethyl)trimethylsilane (TMS-CF₂H) (1.5 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (0.1 eq for initiation; 1.5 eq for deprotection)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add tetrahydro-4H-pyran-4-one (10 mmol) and anhydrous THF (30 mL).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Critical Step: Failure to achieve -78 °C will result in carbene formation and drastically reduced yields.

  • Reagent Addition: Add TMS-CF₂H (15 mmol) dropwise via syringe.

  • Initiation: Slowly add catalytic TBAF (1.0 mmol, 1.0 mL of 1M solution). Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature over 4 hours.

  • Deprotection: Once the intermediate TMS-ether is formed (verified by TLC), add the remaining TBAF (15 mmol) to cleave the silyl ether. Stir for 2 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Quality Control: Purify via flash chromatography. Validate the product using ¹⁹F NMR and ¹H NMR.

    • Expected ¹⁹F NMR: A distinct doublet around -125 ppm to -130 ppm with a large geminal coupling constant (²J_{HF} ≈ 55 Hz).

    • Expected ¹H NMR: A triplet of triplets (or distinct doublet depending on resolution) around 5.6 - 6.0 ppm corresponding to the -CF₂H proton.

SynthFlow A Tetrahydro-4H-pyran-4-one (Starting Material) B TMS-CF2H + Initiator (TBAF) (Nucleophilic Addition) A->B -78°C to RT, THF C Intermediate: TMS-protected tertiary alcohol B->C Addition D Deprotection (Acidic Workup / TBAF) C->D Cleavage E 4-(Difluoromethyl)tetrahydro- 2H-pyran-4-ol (Target) D->E Isolation

Fig 1: Step-by-step synthetic workflow for 4-(difluoromethyl)tetrahydro-2H-pyran-4-ol.

Applications in Drug Development: Mutant IDH Inhibitors

The DFM-THP motif has been successfully integrated into the architecture of allosteric inhibitors targeting mutant Isocitrate Dehydrogenase 1 and 2 (IDH1/2) [3].

Mechanism of Action

Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the active site (e.g., IDH1 R132H) confer a neomorphic activity, causing the enzyme to reduce α-KG into the oncometabolite D-2-hydroxyglutarate (D-2HG). Elevated D-2HG levels lead to DNA hypermethylation and halted cellular differentiation, driving oncogenesis.

Inhibitors containing the DFM-THP moiety bind to the allosteric pocket of the mutant IDH dimer. The THP ring projects into the solvent-exposed region to enhance solubility, while the -CF₂H group acts as a critical hydrogen bond donor to the backbone carbonyl of key allosteric residues (e.g., Val255 or Trp267, depending on the specific scaffold), locking the enzyme in an open, inactive conformation.

IDHPathway Isocitrate Isocitrate WT_IDH Wild-Type IDH (Normal Metabolism) Isocitrate->WT_IDH aKG alpha-Ketoglutarate (α-KG) WT_IDH->aKG Oxidative Decarboxylation Mut_IDH Mutant IDH1/2 (Neomorphic Activity) aKG->Mut_IDH D2HG D-2-Hydroxyglutarate (Oncometabolite) Mut_IDH->D2HG Reduction (NADPH) Inhibitor DFM-THP Inhibitor (Allosteric Blockade) Inhibitor->Mut_IDH Inhibits

Fig 2: Mutant IDH1/2 signaling pathway and DFM-THP inhibitor allosteric blockade mechanism.

References

  • ChemSrc. "4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine (CAS 1508611-87-7) Physical and Chemical Properties." ChemSrc Database. URL: [Link]

  • Google Patents. "Novel tricyclic compounds as inhibitors of mutant idh enzymes (WO2016089797A1)." World Intellectual Property Organization.
Exploratory

Physicochemical Profiling and Analytical Workflows for 4-(Difluoromethyl)tetrahydro-2H-pyran

Executive Summary 4-(difluoromethyl)tetrahydro-2H-pyran is a specialized aliphatic heterocycle increasingly utilized as a foundational building block in modern medicinal chemistry. Featuring a tetrahydropyran (THP) ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(difluoromethyl)tetrahydro-2H-pyran is a specialized aliphatic heterocycle increasingly utilized as a foundational building block in modern medicinal chemistry. Featuring a tetrahydropyran (THP) ring substituted with a difluoromethyl (-CF₂H) group, this molecule serves as a highly effective lipophilic bioisostere. As drug discovery pivots toward complex targeted therapies, accurately profiling the physicochemical properties of such precursors—specifically distinguishing between their molecular weight and exact mass—is critical for ensuring the structural integrity of downstream Active Pharmaceutical Ingredients (APIs).

This technical guide provides an in-depth analysis of the exact mass and molecular weight of 4-(difluoromethyl)tetrahydro-2H-pyran, detailing the causality behind these metrics and providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.

Structural & Physicochemical Fundamentals

To successfully integrate this building block into synthetic workflows, researchers must clearly delineate between its molecular weight (MW) and monoisotopic exact mass.

  • Molecular Weight is calculated using standard atomic weights (which account for the natural isotopic distribution of elements on Earth). It is the macroscopic metric essential for stoichiometric calculations, yield determinations, and molarity in bulk synthesis.

  • Monoisotopic Exact Mass is calculated using the mass of the primary, most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁶O). This microscopic metric is critical for High-Resolution Mass Spectrometry (HRMS), allowing analytical chemists to distinguish the compound from isobaric interferences.

Quantitative Data Summary
PropertyValueCausality / Application
Chemical Formula C₆H₁₀F₂ODefines the elemental composition of the substituted THP ring.
Molecular Weight 136.141 g/mol Used for molarity, yield calculations, and synthetic stoichiometry.
Monoisotopic Exact Mass 136.06997 DaUsed for [1] and mass defect analysis.
[M+H]⁺ Expected m/z 137.0772 DaTarget mass for positive ion mode mass spectrometry (ESI+/APCI+).

Causality in Analytical Choices: Why Exact Mass Matters

In drug development, the difluoromethyl group is strategically deployed as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. This substitution enhances metabolic stability while maintaining target binding affinity. However, fluorinated aliphatic rings often generate complex fragmentation patterns and can be isobaric (having the same nominal mass) with other oxygenated or aminated species.

Relying solely on a nominal mass of 136 Da via low-resolution techniques (like single quadrupole LC-MS) invites false positives. HRMS, measuring the exact mass of 136.06997 Da , provides sub-ppm mass accuracy. This level of precision ensures the structural integrity of the intermediate, confirming that the correct bioisosteric motif is present before committing the material to expensive, multi-step API synthesis.

High-Resolution Mass Spectrometry (HRMS) Protocol

To establish a self-validating analytical system, the following protocol employs internal calibration, optimized ionization, and blank subtraction to ensure high-fidelity mass assignment for 4-(difluoromethyl)tetrahydro-2H-pyran.

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve 4-(difluoromethyl)tetrahydro-2H-pyran in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, facilitating the formation of [M+H]⁺ ions during ionization, which is critical for neutral aliphatic ethers.

Step 2: Chromatographic Separation Inject 2 µL of the sample onto a UPLC system equipped with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: The C18 column retains the lipophilic THP derivative, separating it from early-eluting polar impurities and salts that could cause ion suppression in the source.

Step 3: Ionization Utilize Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI) in positive mode. Causality: Aliphatic ethers like THP lack highly basic nitrogen centers. APCI often provides superior ionization efficiency for neutral, moderately polar molecules compared to standard ESI, transferring protons efficiently in the gas phase.

Step 4: Mass Analysis Acquire data using an Orbitrap or Time-of-Flight (TOF) mass spectrometer set to a resolution of at least 70,000 (at m/z 200). Introduce an internal lock mass (e.g., a known siloxane background ion) to maintain mass accuracy < 2 ppm.

Step 5: Data Processing and Self-Validation Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ m/z of 137.0772 with a narrow window (± 5 ppm). Validate the result by confirming the absence of this peak in the blank injection and verifying the isotopic pattern (e.g., the M+1 peak corresponding to the natural ¹³C abundance).

HRMS_Workflow N1 Sample Prep 1 µg/mL in MeOH N2 UPLC Separation C18, 0.1% FA N1->N2 N3 Ionization APCI+ or ESI+ N2->N3 N4 HRMS Analysis Orbitrap/TOF N3->N4 N5 Data Processing [M+H]+ = 137.0772 N4->N5

Step-by-step HRMS workflow for the exact mass verification of 4-(difluoromethyl)THP.

Applications in Drug Discovery

The integration of 4-(difluoromethyl)tetrahydro-2H-pyran into drug discovery pipelines is driven by its unique physicochemical profile. The THP ring provides a rigid, polar scaffold that improves aqueous solubility compared to its cyclohexane analogs, while the -CF₂H group modulates lipophilicity (LogP) and blocks cytochrome P450-mediated oxidation at the 4-position.

This specific motif has been successfully patented in the development of [2] for oncology, and is emerging in the design of Proteolysis Targeting Chimeras (PROTACs) for [3].

Drug_Design A Building Block 4-(Difluoromethyl)THP B Functionalization (Amination/Oxidation) A->B C Scaffold Integration (Targeting IDH/KRAS) B->C D Lead Optimization (Bioisosteric Tuning) C->D

Integration of 4-(difluoromethyl)THP into targeted drug discovery and lead optimization.

References

  • PubChem (National Center for Biotechnology Information). "4,4-Difluorocyclohexan-1-ol (Isomeric formula C₆H₁₀F₂O exact mass reference)." PubChem Compound Database. Available at:[Link]

  • World Intellectual Property Organization. "Novel tricyclic compounds as inhibitors of mutant idh enzymes." Google Patents, WO2016089797A1.
  • World Intellectual Property Organization. "Composés pour la dégradation et l'inhibition de la protéine kras (g12d)." Google Patents, WO2024199266A1.
Foundational

A Technical Guide to the Crystal Structure Analysis of 4-(Difluoromethyl)tetrahydro-2H-pyran Derivatives

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction (SCXRD) analysis of 4-(difluoromethyl)tetrahydro-2H-pyran derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction (SCXRD) analysis of 4-(difluoromethyl)tetrahydro-2H-pyran derivatives. These fluorinated scaffolds are of significant interest in medicinal chemistry, and a precise understanding of their three-dimensional structure is paramount for rational drug design. This document will detail the entire workflow, from obtaining suitable crystals to the final analysis of the crystal structure, with a focus on the underlying scientific principles and practical considerations.

Introduction: The Significance of Structural Insight

The tetrahydropyran (THP) ring is a prevalent motif in numerous natural products and pharmaceutical agents. The introduction of a difluoromethyl (CHF2) group at the 4-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, through the unique electronic effects of fluorine.[1][2] Single-crystal X-ray diffraction (SCXRD) is an unparalleled analytical technique that provides precise three-dimensional atomic coordinates of a molecule in the solid state.[3][4] This information, including bond lengths, bond angles, and torsion angles, is crucial for understanding the conformational preferences of the THP ring and the orientation of the CHF2 substituent, which in turn dictates intermolecular interactions with biological targets.[4][5]

Part 1: The Crucial First Step: Growing High-Quality Crystals

The success of a crystal structure determination is fundamentally dependent on the quality of the single crystal. The goal is to produce a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) that diffracts X-rays strongly.

Experimental Protocol: Crystal Growth by Slow Evaporation
  • Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble. A common approach is to dissolve the 4-(difluoromethyl)tetrahydro-2H-pyran derivative in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is much less soluble) until the solution is just shy of saturation (slightly hazy).

  • Preparation: In a clean, small vial, dissolve a few milligrams of the purified compound in a minimal amount of the chosen "good" solvent.

  • Inducing Supersaturation: Slowly add the "poor" solvent dropwise while gently swirling the vial.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the more volatile solvent, gradually increasing the concentration of the compound and leading to the formation of crystals over several days to weeks.

Causality in Experimental Choices: The slow rate of evaporation is critical. Rapid crystallization often leads to the formation of polycrystalline material or poorly ordered crystals, which are unsuitable for single-crystal X-ray diffraction. The choice of solvents is also paramount; a systematic screening of different solvent combinations is often necessary.

"Good" Solvents "Poor" Solvents Rationale & Insights
Dichloromethane (DCM)HexaneA common starting point due to the good balance of polarity and volatility.
Ethyl AcetateHeptaneOffers a different polarity profile and can sometimes yield better-quality crystals.
AcetoneDiethyl EtherUseful for more polar derivatives. The high volatility of ether can accelerate evaporation.
Tetrahydrofuran (THF)PentaneTHF is known to sometimes produce oils, but can also be effective for crystal growth.[5]

Table 1: Common Solvent Systems for Crystallization of 4-(Difluoromethyl)tetrahydro-2H-pyran Derivatives

Part 2: From Crystal to Diffraction Pattern: Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern contains the information needed to determine the crystal structure.

Experimental Workflow: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if low-temperature data collection is planned.

  • Diffractometer Setup: The goniometer head is placed on the diffractometer. Modern instruments are equipped with a high-intensity X-ray source (e.g., a rotating anode or a microfocus source) and a sensitive detector (e.g., a CCD or CMOS detector).[4]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[3] The data collection strategy is optimized to ensure a complete and redundant dataset is collected. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.

Trustworthiness Through Self-Validation: A key aspect of data collection is ensuring the quality of the data. The data processing software will provide statistics that validate the quality of the collected data, such as the completeness of the data and the signal-to-noise ratio.

Part 3: Decoding the Pattern: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays. The "phase problem" is then solved to generate an initial electron density map, which is subsequently refined to produce the final atomic model.

Workflow for Structure Determination

structure_determination_workflow DataCollection 1. Data Collection (Diffraction Images) DataProcessing 2. Data Processing (Integration, Scaling, Merging) DataCollection->DataProcessing StructureSolution 3. Structure Solution (Direct Methods / Patterson) DataProcessing->StructureSolution InitialModel Initial Atomic Model StructureSolution->InitialModel Refinement 4. Structure Refinement (Least-Squares Minimization) InitialModel->Refinement Validation 5. Structure Validation (R-factors, CIF check) Refinement->Validation Iterative Process Validation->Refinement FinalStructure Final Crystal Structure Validation->FinalStructure Converged

Caption: Workflow of single-crystal structure determination.

Expert Insights on Refinement: The refinement process is an iterative cycle of adjusting the atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction data.[6] This is typically done using software packages like SHELXL or Olex2.[3]

A common challenge with fluorinated compounds, including those with a difluoromethyl group, is positional disorder.[7][8] This occurs when the group can adopt multiple orientations within the crystal lattice.

Handling Disorder of the Difluoromethyl Group:

  • Recognition: Disordered atoms often appear as elongated or misshapen electron density peaks in the difference Fourier map.

  • Modeling: The disorder is modeled by defining two or more alternative positions for the fluorine and hydrogen atoms of the CHF2 group. The relative occupancies of these positions are refined, and their sum is constrained to be 1.0.

  • Restraints: Geometric restraints on bond lengths and angles may be necessary to maintain a chemically reasonable geometry for the disordered group.

Part 4: Extracting Chemical Meaning: Conformational and Interaction Analysis

With a refined and validated crystal structure, the focus shifts to a detailed analysis of the molecular geometry and intermolecular interactions.

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain.[9][10] The orientation of the 4-(difluoromethyl) substituent (axial vs. equatorial) is of particular interest. The preference is generally for the substituent to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.[11] However, electronic effects, such as the anomeric effect, can influence this preference.[9][10]

Parameter Typical Value (Equatorial CHF2) Typical Value (Axial CHF2) Significance
C2-C3-C4-C5 Torsion Angle~55-60°~50-55°Indicates the degree of puckering of the THP ring.
C3-C4-C5-O1 Torsion Angle~-55-60°~-50-55°Also reflects the chair conformation.
C-C-F Bond Angles~109.5°~109.5°Deviations can indicate steric strain.
C-F Bond Lengths~1.35-1.40 Å~1.35-1.40 ÅConsistent with typical C-F bond lengths.

Table 2: Key Geometric Parameters for Conformational Analysis

Intermolecular Interactions

The fluorine atoms of the difluoromethyl group can participate in non-covalent interactions, such as hydrogen bonds (C-H...F) and halogen bonds.[12] A thorough analysis of the crystal packing can reveal these interactions, which are crucial for understanding the solid-state properties of the material and can provide insights into potential interactions in a biological binding pocket.

Conclusion

The crystal structure analysis of 4-(difluoromethyl)tetrahydro-2H-pyran derivatives is a powerful tool for elucidating their three-dimensional structure with high precision. This guide has outlined the key experimental and computational steps involved in this process, from crystal growth to the final structural analysis. A meticulous approach, coupled with a sound understanding of the underlying crystallographic principles, is essential for obtaining high-quality and reliable structural data. This information is invaluable for advancing drug discovery programs that utilize these important fluorinated scaffolds.

References

  • CCP4 Wiki. (2025, December 13). Solve a small-molecule structure.
  • HKL-xray. Small Molecule Structure Solution and Refinement.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 13).
  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 4), 433-440.
  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.
  • NIH. (n.d.). X-ray data processing. PMC.
  • International Union of Crystallography. Recent advances in small molecule refinement.
  • Gung, B. W., Smith, D. T., & Wolf, M. A. (1993). Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. The Journal of Organic Chemistry, 58(6), 1419–1423.
  • Sci-Meet. Structure solution & refinement (Small Molecules).
  • ResearchGate. (2013, November 15). How can one avoid disorder in crystal structures?.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • AIP Publishing. (2021, August 5). A comparative analysis of x-ray crystallization of some polyfunctionalized 4H-pyran derivatives.
  • ResearchGate. (2021, May 29). (PDF) A beginner's guide to X-ray data processing.
  • NIH. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Google Patents. US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct ....
  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2024, September 27).
  • Scholars' Mine. (2024, September 5). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se.
  • PubMed. (2022, June 1). Dynamic simulation of orientational disorder in organic crystals: methyl groups, trifluoromethyl groups and whole molecules.
  • Journal of the Chemical Society, Perkin Transactions 2. Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes.
  • CrystalExplorer. Disordered Structures.
  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry.
  • Chemistry LibreTexts. (2025, April 5). 4.3: Conformational analysis.
  • NIH. (2023, February 21). Optimizing disordered crystal structures. PMC.
  • DTIC. (1974, January 18). Direct Fluorination of Organic Compounds.
  • LEAPCHEM. (2025, November 5). How are fluorinated organic compounds synthesized?. Blog.
  • ACS Publications. (2006, March 16). A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design.
  • MDPI. (2021, August 15). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
  • ResearchGate. Substitution reactions of tetrahydrofuran in [Cr(thf)3Cl3] with mono and bidentate N-donor ligands: X-ray crystal structures of [Cr(bipy)(OH2)Cl3] and [HpyNH2][Cr(bipy)Cl4].
  • NIH. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC.
  • MDPI. (2022, May 16). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.
  • Müller, P. Refinement of Disorder with SHELXL A tutorial. MIT Department of Chemistry.
  • Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.
  • ResearchGate. (2019, December 5). Crystal structure of 6-(4-fluorophenyl)-4-methoxy- 2H-pyran-2-one, C12H9FO3.
  • MDPI. (2025, October 30). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.

Sources

Exploratory

electron-withdrawing effects of difluoromethyl groups on tetrahydropyran rings

The Electron-Withdrawing Effects of Difluoromethyl ( CF2​H ) Groups on Tetrahydropyran Rings: Conformational Dynamics and Medicinal Chemistry Applications Executive Synthesis The strategic incorporation of fluorine into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Electron-Withdrawing Effects of Difluoromethyl ( CF2​H ) Groups on Tetrahydropyran Rings: Conformational Dynamics and Medicinal Chemistry Applications

Executive Synthesis

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, allowing researchers to precisely tune molecular behavior[1]. Among fluorinated motifs, the difluoromethyl ( CF2​H ) group occupies a unique physicochemical space. Unlike the fully fluorinated trifluoromethyl ( CF3​ ) group, CF2​H acts as a lipophilic hydrogen-bond donor while still exerting significant electron-withdrawing effects[2]. When appended to tetrahydropyran (THP) rings—a ubiquitous structural motif in carbohydrates, natural products, and pharmaceutical agents—the CF2​H group profoundly alters the ring's stereoelectronic landscape[3].

This technical guide explores the causality behind these stereoelectronic shifts, detailing how the electron-withdrawing nature of CF2​H modulates THP conformation, basicity, and metabolic stability. Furthermore, it provides field-validated synthetic protocols for the preparation of these highly valuable heterocycles[4].

Mechanistic Foundations: Stereoelectronics and Inductive Effects

The unfunctionalized tetrahydropyran ring typically adopts a chair conformation to minimize steric repulsion and torsional strain[5]. However, the introduction of a CF2​H group introduces competing electronic forces that dictate the 3D architecture of the molecule:

  • Strong Inductive Withdrawal: The highly electronegative fluorine atoms pull electron density away from the THP ring through the σ -bond network. This inductive effect significantly reduces the electron density on the endocyclic oxygen atom, thereby lowering its basicity (pKa) and rendering the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes[6].

  • The Anomeric and Gauche Effects: When the CF2​H group is positioned at the anomeric center (C2) or adjacent carbons, stereoelectronic factors override pure steric bulk (A-values). The generalized anomeric effect dictates that electronegative substituents at the C2 position prefer an axial orientation to maximize hyperconjugative stabilization (specifically, the donation of the oxygen lone pair into the anti-bonding orbital of the carbon-substituent bond, nO​→σC−CF2​H∗​ )[3]. Furthermore, the gauche effect between the highly polarized C-F bonds and the endocyclic C-O bonds dictates specific rotameric preferences for the CF2​H proton, optimizing dipole minimization[7].

G A CF₂H Substitution on THP Ring B Inductive Electron Withdrawal A->B C Lipophilic H-Bond Donor Capacity A->C D pKa Modulation (Reduced Basicity) B->D E Anomeric / Gauche Conformational Shift B->E

Logical flow of physicochemical changes induced by CF2H substitution on THP rings.

Impact on Physicochemical Properties in Drug Design

In drug development, the THP ring often serves as a core scaffold to orient pharmacophores. Substituting a hydrogen or methyl group with CF2​H on the THP ring yields several predictable, causality-driven changes:

  • Basicity Modulation: If an amine is attached to the THP ring, a proximal CF2​H group will reduce the amine's pKa by 1.5 to 3.0 units. This is critical for improving membrane permeability by increasing the fraction of un-ionized drug at physiological pH[8].

  • Lipophilic Hydrogen Bonding: The strongly electron-withdrawing fluorine atoms polarize the remaining C-H bond in the CF2​H group, allowing it to act as a weak, yet highly lipophilic, hydrogen bond donor[2]. This enables novel binding interactions within target protein pockets without the severe desolvation penalty associated with traditional hydroxyl (-OH) groups[9].

Quantitative Data Synthesis

The following table synthesizes the comparative physicochemical impact of substituting a THP ring at the C2 position with various functional groups, demonstrating the unique balance struck by the difluoromethyl moiety.

Substituent at C2Inductive Parameter ( σI​ )THP Oxygen pKa (Est.)Conformational PreferenceLipophilicity ( Δ LogP)
−CH3​ -0.05-2.5Equatorial (Steric dominance)+0.5
−CF2​H +0.22-4.1Axial (Anomeric dominance)+0.8
−CF3​ +0.39-5.5Axial (Strong Anomeric)+1.1

Table 1: Comparative stereoelectronic and physicochemical parameters of substituted tetrahydropyran rings. Data synthesized from robust fluorine effect studies[6] and general fluorination principles[1].

Validated Synthetic Workflows: Photoredox Oxy-Difluoromethylation

Synthesizing CF2​H -substituted THP rings requires precise control over radical generation to avoid over-fluorination or uncontrolled ring-opening. A highly effective, self-validating protocol utilizes visible-light photoredox catalysis to achieve intramolecular oxy-difluoromethylation of alkene-tethered alcohols[4].

Causality of Experimental Choices:

  • Photocatalyst ( fac−Ir(ppy)3​ ): Chosen for its strong reducing power in the excited state, enabling single-electron transfer (SET) to the CF2​H precursor[4].

  • Radical Source ( [PPh3​CHF2​]Br ): Provides a stable, solid-state source of the CF2​H radical upon reduction, avoiding the use of toxic, gaseous difluorocarbene precursors[9].

Workflow Step1 1. Substrate Preparation (Alkene-Tethered Alcohol) Step2 2. Photocatalyst & Reagent Addition (fac-Ir(ppy)3 + [PPh3CHF2]Br) Step1->Step2 Step3 3. Visible Light Irradiation (Blue LED, 440 nm) Step2->Step3 Step4 4. Radical Addition & Cyclization (6-endo-trig / 6-exo-trig) Step3->Step4 Step5 5. Product Isolation (CF2H-THP Derivative) Step4->Step5

Workflow for the photoredox-catalyzed synthesis of CF2H-THP derivatives.

Step-by-Step Protocol:

  • Reaction Assembly: In an oven-dried vial equipped with a magnetic stir bar, dissolve the alkene-tethered alcohol substrate (1.0 mmol) in a degassed mixture of CH3​CN/CH2​Cl2​ (1:1 v/v, 10 mL).

  • Catalyst and Reagent Addition: Add fac−Ir(ppy)3​ (2 mol%) and [PPh3​CHF2​]Br (1.2 equiv). The use of the Ir-catalyst ensures a controlled SET process[4].

  • Base Addition: Introduce 2,6-lutidine (1.0 equiv) to neutralize the hydrobromic acid generated during the cyclization step, preventing unwanted acid-catalyzed side reactions[9].

  • Degassing and Irradiation: Sparge the solution with Argon for 10 minutes. Irradiate the mixture using a 440 nm Blue LED (e.g., Kessil lamp) at room temperature for 2-4 hours.

    • Self-Validation Step: Monitor the reaction via 19F NMR; the disappearance of the [PPh3​CHF2​]Br signal (-84 ppm) and the emergence of the product doublet (-115 to -125 ppm, JH−F​≈55 Hz) confirms successful radical generation and trapping[10].

  • Cyclization and Isolation: The addition of the CF2​H radical to the alkene generates a carbon-centered radical, which is oxidized by the Ir(IV) species to a carbocation. Subsequent intramolecular trapping by the pendant hydroxyl group yields the CF2​H -THP ring via a 6-endo-trig or 6-exo-trig pathway[4]. Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Conclusion

The electron-withdrawing nature of the difluoromethyl group profoundly reshapes the conformational and electronic profile of tetrahydropyran rings. By leveraging hyperconjugative anomeric effects and inductive pKa modulation, medicinal chemists can utilize CF2​H -THP derivatives to optimize drug stability, lipophilicity, and target affinity. Advanced photoredox methodologies now provide the robust, scalable access required to integrate these complex architectures into modern drug discovery pipelines.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 4-(Difluoromethyl)tetrahydro-2H-pyran

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Deoxyfluorination Methodology, Mechanistic Causality, and Protocol Standardization Introduction & Strategic Rationale Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Deoxyfluorination Methodology, Mechanistic Causality, and Protocol Standardization

Introduction & Strategic Rationale

The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern drug discovery. The difluoromethyl group ( −CHF2​ ) serves as a lipophilic bioisostere for alcohols and thiols, acting as a robust hydrogen-bond donor while significantly modulating the metabolic stability and lipophilicity (logP) of the parent scaffold[1]. Specifically, 4-(difluoromethyl)tetrahydro-2H-pyran is a critical synthetic building block frequently utilized in the development of targeted therapeutics, including mutant isocitrate dehydrogenase (mIDH) inhibitors[1].

This application note details a scalable, step-by-step protocol for the synthesis of 4-(difluoromethyl)tetrahydro-2H-pyran via the deoxyfluorination of commercially available tetrahydro-2H-pyran-4-carbaldehyde.

Mechanistic Causality & Reagent Selection

The transformation of an aldehyde to a gem-difluoride requires a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) is the reagent of choice for this protocol due to its favorable reactivity profile with primary aldehydes[2].

Causality in Experimental Design:

  • Temperature Control (0 °C to RT): The initial step of the DAST reaction involves the nucleophilic attack of the aldehyde carbonyl oxygen onto the electron-deficient sulfur atom of DAST, displacing a fluoride ion. This step is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and minimizes the formation of enol-ether byproducts[2].

  • Solvent Selection (DCM): Anhydrous dichloromethane (DCM) is utilized because it is non-nucleophilic, readily dissolves both the starting material and DAST, and does not interfere with the highly moisture-sensitive fluorinating agent.

  • Quenching Strategy: Unreacted DAST reacts violently with water to release hydrogen fluoride (HF) gas. Therefore, the protocol mandates a reverse-quench or highly controlled dropwise addition of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize HF and safely decompose residual DAST.

Reaction Workflow

G SM Tetrahydro-2H-pyran- 4-carbaldehyde (Anhydrous DCM) DAST DAST Addition (1.5 eq, 0 °C) SM->DAST Warm Warm to 25 °C (Stir 2-4 h) DAST->Warm Quench Sat. NaHCO3 Quench (0 °C) Warm->Quench Product 4-(Difluoromethyl) tetrahydro-2H-pyran Quench->Product

Workflow for the deoxyfluorination of tetrahydro-2H-pyran-4-carbaldehyde.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 1.0-gram scale synthesis[3].

Reagent / MaterialMW ( g/mol )EquivalentsAmountDensity (g/mL)
Tetrahydro-2H-pyran-4-carbaldehyde114.141.01.00 g (8.76 mmol)1.096
Diethylaminosulfur trifluoride (DAST)161.191.52.12 g (13.14 mmol)1.220
Dichloromethane (Anhydrous)84.93-20 mL1.325
Saturated NaHCO3​ (aq)--30 mL-

Step-by-Step Synthesis Protocol

Safety Warning: DAST is highly corrosive, reacts violently with water, and causes severe burns. All operations must be conducted in a properly functioning fume hood using appropriate PPE (heavy-duty nitrile gloves, lab coat, face shield).

Step 1: System Preparation
  • Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Assemble the flask with a rubber septum and an argon (or nitrogen) inlet to maintain a strictly anhydrous atmosphere.

  • Charge the flask with tetrahydro-2H-pyran-4-carbaldehyde (1.00 g, 8.76 mmol).

  • Add anhydrous dichloromethane (20 mL) via syringe and stir to achieve a homogenous solution.

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to internal temperature 0 °C for 15 minutes.

Step 2: Reagent Addition and Reaction
  • Load a dry, gas-tight syringe with DAST (1.74 mL, 13.14 mmol).

  • Add the DAST dropwise to the cooled aldehyde solution over a period of 10-15 minutes. Scientific Insight: Slow addition ensures the exothermic release is dissipated by the ice bath, preventing localized heating that leads to decomposition.

  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm naturally to room temperature (approx. 20-25 °C).

  • Stir the reaction under an inert atmosphere for 2 to 4 hours. Monitor the consumption of the starting material via TLC (Thin Layer Chromatography) or GC-MS.

Step 3: Quenching and Work-up
  • Once the reaction is deemed complete, re-cool the flask to 0 °C using an ice-water bath.

  • Critical Step: Very slowly add the reaction mixture dropwise into a vigorously stirred beaker containing 30 mL of ice-cold saturated aqueous NaHCO3​ . Note: Direct addition of water to the reaction flask can cause a violent eruption. Reverse-quenching into a large volume of mild base safely neutralizes the generated HF and unreacted DAST.

  • Stir the biphasic mixture for 30 minutes until all gas evolution (carbon dioxide) ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane ( 3×15 mL).

  • Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (water bath 30 °C to avoid volatilizing the product).

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute using a gradient of pentane/diethyl ether (or petroleum ether/ethyl acetate) as the product is relatively non-polar.

  • Combine the fractions containing the pure product and carefully concentrate under reduced pressure to afford 4-(difluoromethyl)tetrahydro-2H-pyran.

References

  • WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes Source: Google Patents URL
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application

using 4-(difluoromethyl)tetrahydro-2H-pyran in Suzuki-Miyaura cross-coupling

Application Note & Protocol: Strategies for the Incorporation of 4-(Difluoromethyl)tetrahydro-2H-pyran via Suzuki-Miyaura Cross-Coupling Target Audience: Researchers, medicinal chemists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Strategies for the Incorporation of 4-(Difluoromethyl)tetrahydro-2H-pyran via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, reaction optimization, and step-by-step protocols for sp²-sp² and sp³-sp² cross-couplings.

Strategic Rationale in Drug Design

The 4-(difluoromethyl)tetrahydro-2H-pyran (DFM-THP) motif has emerged as a highly valuable building block in modern medicinal chemistry. It frequently serves as a lipophilic, metabolically stable bioisostere for morpholines and piperidines, while the difluoromethyl (–CF₂H) group acts as a weak hydrogen-bond donor that can enhance target binding affinity [1].

Incorporating the DFM-THP moiety into complex drug scaffolds via Suzuki-Miyaura cross-coupling presents unique chemical challenges. Depending on the synthetic route, chemists must execute either:

  • sp²-sp² Cross-Coupling: Coupling an aryl halide that already bears the DFM-THP group with an aryl boronic acid.

  • sp³-sp² B-Alkyl Cross-Coupling: Direct coupling of a DFM-THP-4-yl boron species (a sterically hindered tertiary alkyl boron) with an aryl halide.

This guide provides field-proven methodologies for both strategies, emphasizing the causality behind catalyst selection, solvent effects, and the mitigation of side reactions like β-hydride elimination and protodeboronation.

Mechanistic Causality & Reaction Design

The Challenge of sp³-sp² B-Alkyl Coupling

Directly coupling the 4-position of the DFM-THP ring is notoriously difficult. The carbon center is tertiary (bonded to two ring carbons, the –CF₂H group, and the boron atom), making it highly sterically hindered. Furthermore, the electron-withdrawing nature of the –CF₂H group deactivates the nucleophilicity of the alkyl boron species, drastically slowing down the transmetalation step [2].

If transmetalation is too slow, the Pd(II) intermediate is prone to β-hydride elimination (abstracting a hydrogen from the adjacent 3- or 5-positions of the THP ring), leading to alkene byproducts rather than the desired cross-coupled product.

Engineering the Solution

To overcome this, the reaction must be engineered as a self-validating system:

  • Boron Source: Potassium (4-(difluoromethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate (–BF₃K) is preferred over boronic acids. The trifluoroborate salt is stable and slowly hydrolyzes in the presence of water and base to provide a low, steady-state concentration of the active boronic acid, minimizing competitive protodeboronation [4].

  • Catalyst & Ligand: Bulky, highly electron-rich ligands such as CatacXium A (di(1-adamantyl)-n-butylphosphine) or RuPhos are mandatory. Their electron density accelerates the oxidative addition of aryl chlorides, while their immense steric bulk forces the Pd(II) complex into a geometry that strongly favors rapid reductive elimination over β-hydride elimination [2].

  • Solvent System: A mixture of 1,4-Dioxane and H₂O (typically 10:1) is critical. 1,4-Dioxane is a polar aprotic solvent that effectively dissolves both the organic electrophile and the inorganic base/trifluoroborate salt. It stabilizes the palladium catalyst without coordinating tightly enough to poison it, allowing the reaction to proceed at the required elevated temperatures (90–100 °C)[3].

Reaction Optimization Data

The following table summarizes the optimization landscape for the direct sp³-sp² coupling of DFM-THP-4-yl potassium trifluoroborate with 4-bromoanisole. This data illustrates the causality behind the final protocol conditions.

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene90< 5%Failure: Rapid β-hydride elimination due to unhindered ligand.
2Pd(OAc)₂ / dppfCs₂CO₃1,4-Dioxane/H₂O9015%Sluggish transmetalation; bidentate ligand restricts geometry.
3RuPhos-Pd-G3 / RuPhosK₂CO₃Toluene/H₂O10062%Improved reductive elimination; limited by salt solubility in Toluene.
4 CatacXium-A-Pd-G3 / CatacXium A Cs₂CO₃ 1,4-Dioxane/H₂O 100 88% Optimal: Bulky ligand prevents side reactions; Dioxane ensures solubility.

Visualizing the Catalytic Pathway

The diagram below maps the catalytic cycle for the B-alkyl Suzuki-Miyaura cross-coupling, highlighting the critical transmetalation and reductive elimination steps where ligand sterics play their most vital role.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X Pd0->OxAdd + Ar-X PdII_Ar L_nPd(II)(Ar)(X) Intermediate I OxAdd->PdII_Ar BaseEx Base Exchange OH- / X- PdII_Ar->BaseEx + Base PdII_OH L_nPd(II)(Ar)(OH) Intermediate II BaseEx->PdII_OH TransMet Transmetalation DFM-THP-BF3K PdII_OH->TransMet + DFM-THP-BF3K PdII_Alkyl L_nPd(II)(Ar)(DFM-THP) Intermediate III TransMet->PdII_Alkyl - B(OH)3, KF RedElim Reductive Elimination PdII_Alkyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-(DFM-THP) Coupled Product RedElim->Product Product Release

Figure 1: Catalytic cycle of B-alkyl Suzuki-Miyaura coupling highlighting transmetalation.

Detailed Experimental Protocols

Protocol A: sp²-sp² Coupling of a DFM-THP-Functionalized Aryl Bromide

Use this protocol when the DFM-THP motif is already installed on an aryl ring (e.g., late-stage functionalization of a tricyclic core) [1].

Reagents: DFM-THP-Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (4:1).

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the DFM-THP-Aryl Bromide (1.0 mmol), Aryl Boronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized water (1.0 mL). Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Thermal Promotion: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) for 12 hours. The high stirring rate is required to overcome the mass transfer limitations of the biphasic system.

  • Validation & Monitoring: Monitor via LC-MS. A successful reaction will show complete consumption of the bromide. If des-bromo byproduct is observed, it indicates premature protodehalogenation caused by trace oxygen or moisture impurities in the catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Direct sp³-sp² B-Alkyl Coupling of DFM-THP-4-yl Potassium Trifluoroborate

Use this protocol for the direct installation of the DFM-THP group onto an aryl or heteroaryl halide [2].

Reagents: Potassium (4-(difluoromethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate (1.5 equiv), Aryl Chloride/Bromide (1.0 equiv), CatacXium-A-Pd-G3 (0.05 equiv), CatacXium A (0.05 equiv), Cs₂CO₃ (3.0 equiv), 1,4-Dioxane/H₂O (10:1).

  • Dry Reagent Loading: In a nitrogen-filled glovebox, charge a 20 mL pressure vial with the Aryl Halide (1.0 mmol), the DFM-THP trifluoroborate salt (1.5 mmol), Cs₂CO₃ (3.0 mmol), CatacXium-A-Pd-G3 (0.05 mmol), and free CatacXium A ligand (0.05 mmol). Causality: Adding extra free ligand prevents catalyst deactivation during the demanding oxidative addition step.

  • Solvent Preparation: Prepare a 10:1 mixture of anhydrous 1,4-Dioxane and degassed deionized water. Add 5.5 mL of this mixture to the pressure vial.

  • Hydrolysis Initiation: Seal the vial and stir at room temperature for 10 minutes. Causality: This brief pre-stir allows the base and water to begin the slow hydrolysis of the trifluoroborate salt into the active boronic acid, establishing the necessary steady-state concentration before heating.

  • Cross-Coupling: Transfer the sealed vial to a heating block set to 100 °C. Stir for 24 hours.

  • Validation Check: Analyze an aliquot by GC-MS or LC-MS. If unreacted aryl halide remains but the boron species is fully consumed, protodeboronation has outcompeted transmetalation. In future runs, reduce the water ratio to 15:1 to slow the hydrolysis rate of the trifluoroborate salt.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base. Extract with Dichloromethane (3 × 10 mL). Combine the organic phases, pass through a phase-separator cartridge, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

References

  • Novel tricyclic compounds as inhibitors of mutant idh enzymes. Google Patents (WO2016089797A1).
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling. KCIL Global.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC (NIH).
Method

Application Note: Leveraging 4-(Difluoromethyl)tetrahydro-2H-pyran in Next-Generation Agrochemical Development

Executive Summary The continuous evolution of agricultural pathogens and herbicide-resistant weeds necessitates the development of novel agrochemical active ingredients (AIs) with unique modes of action and improved envi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of agricultural pathogens and herbicide-resistant weeds necessitates the development of novel agrochemical active ingredients (AIs) with unique modes of action and improved environmental profiles. The incorporation of fluorinated moieties, specifically the difluoromethyl group ( CF2​H ), has proven highly successful in commercial fungicides such as fluxapyroxad[1]. However, traditional aromatic scaffolds often suffer from poor aqueous solubility and extended soil persistence.

This application note details the strategic use of 4-(difluoromethyl)tetrahydro-2H-pyran as a next-generation building block. By replacing planar aromatic rings with a saturated, oxygen-containing heterocycle, agrochemical researchers can significantly increase the fraction of sp3 hybridized carbons ( Fsp3​ ), thereby enhancing systemic plant mobility, improving formulation solubility, and reducing environmental toxicity[2].

Strategic Rationale: The THP- CF2​H Pharmacophore

The design of modern agrochemicals relies heavily on optimizing the balance between lipophilicity (for cuticular penetration) and hydrophilicity (for vascular transport). The 4-(difluoromethyl)tetrahydro-2H-pyran core achieves this through a dual-action pharmacophore:

  • The CF2​H Group: Unlike the fully fluorinated CF3​ group, the CF2​H moiety acts as a lipophilic hydrogen bond donor. This unique property allows it to form critical interactions with target enzymes, such as the ubiquinone-binding site in Succinate Dehydrogenase (SDH)[1].

  • The Tetrahydropyran (THP) Ring: The saturated THP ring breaks molecular planarity. This structural shift lowers the melting point, increases aqueous solubility, and provides a metabolic handle for environmental degradation, mitigating the risk of long-term soil accumulation[3].

Pharmacophore Core 4-(difluoromethyl) tetrahydro-2H-pyran CF2H CF2H Group Lipophilic H-Bond Donor Core->CF2H Functional Motif THP THP Ring High Fsp3 Hydrophilic Core Core->THP Structural Scaffold Target Enhanced Target Binding (Complex II / SDHI) CF2H->Target Drives Affinity Mobility Improved Systemic Mobility (Xylem/Phloem Transport) THP->Mobility Lowers LogP

Figure 1: Pharmacophore rationale for integrating the THP-CF2H moiety into agrochemical leads.

Physicochemical Profiling

To demonstrate the advantages of the THP- CF2​H core, we compare its theoretical physicochemical properties against a traditional phenyl- CF2​H core commonly found in legacy pesticides. The data below illustrates why transitioning to saturated heterocycles is highly favored in modern crop protection[4].

PropertyPhenyl- CF2​H Core (Legacy)THP- CF2​H Core (Novel Lead)Agrochemical Implication
Fraction sp3 ( Fsp3​ ) 0.140.85Higher 3D character; reduced soil persistence and off-target toxicity.
LogP (Octanol/Water) 3.82.1Enhanced xylem/phloem mobility; optimized for systemic distribution.
Aqueous Solubility < 10 mg/L> 150 mg/LEasier formulation; reduced reliance on harsh, phytotoxic surfactants.
Metabolic Half-life ( t1/2​ ) 45 hours120 hoursImproved duration of action within the target crop before degradation.

Core Application: SDHI Fungicide Development

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of broad-spectrum fungicides. They operate by blocking Complex II in the fungal mitochondrial respiratory chain. By utilizing 4-(difluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid as the acylating agent in amide bond formation, researchers can synthesize novel SDHI candidates that bypass existing fungal resistance mechanisms[2].

Workflow S1 Phase 1: Core Functionalization (Sterically Hindered Amide Coupling) S2 Phase 2: Physicochemical Profiling (LogP, Aqueous Solubility, Stability) S1->S2 S3 Phase 3: In Vitro Target Assay (Enzyme Inhibition e.g., SDH) S2->S3 S4 Phase 4: In Vivo Greenhouse Trials (Fungicidal/Herbicidal Efficacy) S3->S4 IC50 < 100 nM Fail Lead Optimization (Iterative Design & SAR) S3->Fail IC50 > 100 nM Fail->S1 Structural Refinement

Figure 2: Iterative screening workflow for THP-CF2H derived agrochemical candidates.

Validated Experimental Protocols

The following protocols provide a self-validating system for synthesizing and evaluating THP- CF2​H derived agrochemicals. Every step is engineered to address the specific chemical behavior of this sterically hindered, fluorinated building block.

Protocol A: Synthesis of a Model THP-Carboxamide Fungicide Lead

Objective: Synthesize N-(2-(2,4-dichlorophenyl)ethyl)-4-(difluoromethyl)tetrahydro-2H-pyran-4-carboxamide.

  • Step 1: Reagent Preparation. Dissolve 4-(difluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq, 5.0 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere.

    • Causality: DMF provides the necessary high dielectric constant to stabilize the polar transition states required during the coupling of highly hindered quaternary centers.

  • Step 2: Activation. Add HATU (1.2 eq, 6.0 mmol) and DIPEA (3.0 eq, 15.0 mmol). Stir for 15 minutes at room temperature.

    • Causality: The C4 position of the THP ring is fully substituted, creating immense steric bulk. Standard coupling agents (like EDC/HOBt) will fail or result in low yields. HATU is utilized because its 7-azabenzotriazole leaving group is highly reactive, effectively overcoming this steric hindrance. DIPEA acts as a non-nucleophilic base, preventing unwanted side reactions.

  • Step 3: Amine Coupling. Add 2-(2,4-dichlorophenyl)ethanamine (1.1 eq, 5.5 mmol) dropwise. Stir the reaction mixture for 12 hours at 40°C.

  • Step 4: Quench and Extraction. Cool the mixture to room temperature, quench with 30 mL of saturated aqueous NH4​Cl , and extract with Ethyl Acetate ( 3×20 mL).

    • Causality: The mild acidic quench neutralizes excess DIPEA and decomposes unreacted coupling reagents without risking the hydrolysis of the newly formed, sterically protected amide bond.

  • Step 5: Purification. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 70:30) to yield the pure carboxamide. Validate mass via LC-MS ( [M+H]+ expected: 352.08).

Protocol B: High-Throughput In Vitro SDH Inhibition Assay

Objective: Quantify the IC50​ of the synthesized THP- CF2​H lead against fungal Succinate Dehydrogenase.

  • Step 1: Buffer Preparation. Prepare an assay buffer containing 50 mM Potassium Phosphate (pH 7.4), 10 mM Sodium Succinate, and 0.1% BSA.

    • Causality: Succinate serves as the native substrate for Complex II. BSA is strictly required to prevent the non-specific binding of the lipophilic CF2​H -containing leads to the polystyrene walls of the microtiter plates, which would otherwise result in artificially high IC50​ values.

  • Step 2: Electron Acceptor Addition. Add 50 µM DCPIP (2,6-dichlorophenolindophenol) and 2 mM PMS (phenazine methosulfate) to the buffer.

    • Causality: DCPIP is a terminal electron acceptor that changes from blue to colorless upon reduction, allowing for direct spectrophotometric monitoring. PMS is required as an intermediate electron carrier to shuttle electrons from the SDH enzyme to DCPIP.

  • Step 3: Enzyme Incubation. Introduce isolated fungal mitochondria (e.g., from Botrytis cinerea or Zymoseptoria tritici) into the wells and incubate for 5 minutes at 25°C to establish a baseline.

  • Step 4: Compound Addition & Kinetic Read. Add the THP- CF2​H test compound across a 10-point serial dilution (10 µM to 0.1 nM). Immediately measure absorbance at 600 nm every 30 seconds for 10 minutes.

    • Causality: The rate of decrease in A600​ is directly proportional to SDH activity.

  • Step 5: Assay Validation. Run a parallel control using 10 mM Malonate.

    • Causality: Malonate is a known competitive inhibitor of SDH. Complete cessation of DCPIP reduction in the malonate wells validates that the observed enzymatic activity is specifically due to Complex II, ensuring the trustworthiness of the assay system.

References

  • Fungicidal compositions of mefentrifluconazole Source: Google Patents (WO2019166257A1) URL: Note: Details the use of difluoromethyl and tetrahydropyran derivatives in modern fungicidal compositions[2].

  • HERBICIDAL TETRAZOLE COMPOUNDS Source: European Patent Office (EP4263510B1) URL: Note: Explores the integration of difluoromethyl groups and saturated heterocycles for enhanced crop protection and herbicidal efficacy[4].

  • Synthesis and Plant-induced Resistance of D-glucosamine Derivatives Source: Connect Journals / Chinese Journal of Structural Chemistry URL:[Link] Note: Investigates the fungicidal activity of difluoromethyl pyrazole carboxamides and tetrahydropyran derivatives[3].

  • Fluxapyroxad CAS# 907204-31-3: Odor profile, Molecular properties, Regulation Source: Scent.vn URL:[Link] Note: Provides baseline physicochemical and structural data for commercial SDHI fungicides utilizing the difluoromethyl moiety[1].

Sources

Application

Application Notes and Protocols for the Conjugation of 4-(Difluoromethyl)tetrahydro-2H-pyran to Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorinated motifs into active pharmaceutical ingredients (APIs) h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorinated motifs into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties.[1][2] The difluoromethyl (CF₂H) group, in particular, has garnered significant interest as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, membrane permeability, and binding affinity.[3] When incorporated into a saturated heterocyclic scaffold like tetrahydro-2H-pyran (THP), the resulting 4-(difluoromethyl)tetrahydro-2H-pyran moiety presents a unique three-dimensional pharmacophore with the potential to optimize the pharmacokinetic and pharmacodynamic profiles of a parent API. This guide provides a comprehensive overview of the synthesis of key functionalized 4-(difluoromethyl)tetrahydro-2H-pyran synthons and detailed protocols for their attachment to APIs through common and robust conjugation chemistries.

Introduction: The Rationale for 4-(Difluoromethyl)tetrahydro-2H-pyran in Drug Design

The 4-(difluoromethyl)tetrahydro-2H-pyran moiety offers a compelling combination of features for drug development:

  • The Difluoromethyl Group as a "Lipophilic Hydrogen Bond Donor" : Unlike the trifluoromethyl (CF₃) group, the CF₂H group retains a weakly acidic proton capable of participating in hydrogen bonding interactions, which can be crucial for target engagement.[3][4] This unique property allows it to mimic the hydrogen bonding capacity of groups like hydroxyls and thiols while increasing lipophilicity.[4]

  • Enhanced Metabolic Stability : The strong carbon-fluorine bonds in the difluoromethyl group significantly increase resistance to oxidative metabolism, often leading to a longer in vivo half-life of the drug molecule.[5]

  • Improved Pharmacokinetics : The THP ring, a prevalent scaffold in many approved drugs, can improve aqueous solubility and other ADME (absorption, distribution, metabolism, and excretion) properties compared to more lipophilic carbocyclic analogues.[6] The combination of the THP ring and the CF₂H group allows for a fine-tuning of a molecule's physicochemical properties.

  • Three-Dimensional Diversity : The non-planar, chair-like conformation of the tetrahydropyran ring introduces valuable three-dimensional character to a molecule, which can be critical for optimal binding to the target protein.

This guide will focus on the practical aspects of incorporating this valuable building block into drug candidates. We will first detail the synthesis of key functionalized synthons and then provide step-by-step protocols for their conjugation to model APIs.

Synthesis of Key Functionalized 4-(Difluoromethyl)tetrahydro-2H-pyran Synthons

The efficient attachment of the 4-(difluoromethyl)tetrahydro-2H-pyran moiety to an API requires the preparation of synthons bearing a suitable functional group for conjugation. Here, we present validated synthetic routes to key intermediates: a carboxylic acid, an amine, and an aldehyde.

Synthesis of the Key Intermediate: 4-(Difluoromethyl)tetrahydro-2H-pyran-4-ol

The common starting point for these synthons is the difluoromethylation of a readily available ketone.

dot graph Synthesis_Flowchart { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Tetrahydropyran-4-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="4-(Difluoromethyl)tetrahydro-2H-pyran-4-ol", fillcolor="#FBBC05", fontcolor="#202124"]; synthon1 [label="Synthon 1:\n4-(Difluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthon2 [label="Synthon 2:\n4-Amino-4-(difluoromethyl)tetrahydro-2H-pyran", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthon3 [label="Synthon 3:\n4-(Difluoromethyl)tetrahydro-2H-pyran-4-carbaldehyde", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label=" Difluoromethylation\n (TMSCF₂H)"]; intermediate -> synthon1 [label=" Oxidation"]; intermediate -> synthon2 [label=" Ritter Reaction\n & Hydrolysis"]; intermediate -> synthon3 [label=" Dehydration &\n Oxidative Cleavage"]; }

Figure 1: Synthetic overview for key functionalized synthons.

Protocol 1: Synthesis of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-ol

This protocol describes the nucleophilic difluoromethylation of tetrahydropyran-4-one using (difluoromethyl)trimethylsilane (TMSCF₂H), a common and effective difluoromethylating agent.[3][7]

Materials:

  • Tetrahydropyran-4-one

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Cesium fluoride (CsF) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tetrahydropyran-4-one (1.0 equiv.) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the activator, either CsF (1.2 equiv.) or t-BuOK (1.2 equiv.), to the stirred solution.

  • Slowly add TMSCF₂H (1.5 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(difluoromethyl)tetrahydro-2H-pyran-4-ol.

Expected Outcome: This reaction typically provides the desired tertiary alcohol in good yield (60-80%).

Synthesis of Synthon 1: 4-(Difluoromethyl)tetrahydro-2H-pyran-4-carboxylic Acid

The direct oxidation of the tertiary alcohol to a carboxylic acid can be challenging. A two-step procedure involving dehydration to an alkene followed by oxidative cleavage is a more reliable approach.

Protocol 2: Dehydration of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-ol

Materials:

  • 4-(Difluoromethyl)tetrahydro-2H-pyran-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(difluoromethyl)tetrahydro-2H-pyran-4-ol (1.0 equiv.) in pyridine and cool to 0 °C.

  • Slowly add POCl₃ (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto ice and extract with DCM (3 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(difluoromethyl)-3,6-dihydro-2H-pyran.

Protocol 3: Oxidative Cleavage to the Carboxylic Acid

Ozonolysis followed by an oxidative workup is a robust method for cleaving the double bond to form a ketone, which in this case will be further oxidized to the carboxylic acid.

Materials:

  • 4-(Difluoromethyl)-3,6-dihydro-2H-pyran

  • Methanol or Dichloromethane

  • Ozone (O₃)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Formic acid or Sodium hydroxide (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(difluoromethyl)-3,6-dihydro-2H-pyran (1.0 equiv.) in methanol or DCM and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating complete consumption of the alkene.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • For the oxidative workup, add hydrogen peroxide (3.0 equiv.) and a small amount of formic acid.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench any excess peroxide by adding a small amount of sodium bisulfite solution.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the crude 4-(difluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid, which can be purified by crystallization or chromatography.

Synthesis of Synthon 2: 4-Amino-4-(difluoromethyl)tetrahydro-2H-pyran

The Ritter reaction provides a direct route from the tertiary alcohol to an amide, which can then be hydrolyzed to the desired primary amine.[8][9][10][11][12]

Protocol 4: Ritter Reaction and Hydrolysis

Materials:

  • 4-(Difluoromethyl)tetrahydro-2H-pyran-4-ol

  • Acetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for hydrolysis

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (Ritter Reaction):

  • In a round-bottom flask, dissolve 4-(difluoromethyl)tetrahydro-2H-pyran-4-ol (1.0 equiv.) in acetonitrile.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto ice and basify with a saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude N-(4-(difluoromethyl)tetrahydro-2H-pyran-4-yl)acetamide.

Procedure (Hydrolysis):

  • The crude amide can be hydrolyzed under either acidic or basic conditions. For basic hydrolysis, reflux the amide in an aqueous solution of NaOH (e.g., 6 M) for several hours. For acidic hydrolysis, reflux in an aqueous solution of HCl (e.g., 6 M).

  • After cooling, neutralize the reaction mixture and extract the amine with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain 4-amino-4-(difluoromethyl)tetrahydro-2H-pyran.

Synthesis of Synthon 3: 4-(Difluoromethyl)tetrahydro-2H-pyran-4-carbaldehyde

This synthon can be prepared via a one-carbon homologation from the ketone intermediate derived from the oxidative cleavage of the alkene formed in Protocol 2.

Protocol 5: Ozonolysis with Reductive Work-up and Homologation

Procedure (Ozonolysis):

  • Follow the ozonolysis procedure in Protocol 3, but use a reductive workup. After purging excess ozone, add dimethyl sulfide (DMS) (2.0 equiv.) and stir at room temperature overnight.

  • Concentrate the reaction mixture and purify by chromatography to isolate the intermediate ketone.

Procedure (One-Carbon Homologation):

A variety of methods can be used for one-carbon homologation of a ketone to an aldehyde.[2][13][14][15] A common approach involves the use of a Wittig-type reagent followed by hydrolysis.

Protocols for Attaching 4-(Difluoromethyl)tetrahydro-2H-pyran Synthons to APIs

The following protocols describe common conjugation strategies using the synthons prepared above. A model API with a suitable functional group is used for illustrative purposes.

Amide Bond Formation

This is one of the most robust and widely used reactions in medicinal chemistry.[1]

dot graph Amide_Bond_Formation { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

synthon1 [label="Synthon 1:\nCarboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; api_amine [label="API-NH₂", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling_reagent [label="Coupling Reagent\n(e.g., HATU, EDC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="API-NH-CO-Synthon 1", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

synthon1 -> coupling_reagent; api_amine -> coupling_reagent; coupling_reagent -> product [label=" Amide Bond\n Formation"]; }

Figure 2: Workflow for amide bond formation.

Protocol 6: HATU-Mediated Amide Coupling

Model API: A primary or secondary amine-containing API (e.g., a simplified analog of a known drug).

Materials:

  • 4-(Difluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid (Synthon 1)

  • Amine-containing API

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid synthon (1.0 equiv.) and the amine-containing API (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (3.0 equiv.) to the solution.

  • Add HATU (1.2 equiv.) portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide conjugate.

Quantitative Data Summary:

ParameterTypical Range
Yield 70-95%
Reaction Time 2-12 hours
Temperature Room Temperature
Reductive Amination

This method is ideal for coupling an aldehyde or ketone with a primary or secondary amine.

Protocol 7: Reductive Amination with an Aldehyde Synthon

Model API: A primary or secondary amine-containing API.

Materials:

  • 4-(Difluoromethyl)tetrahydro-2H-pyran-4-carbaldehyde (Synthon 3)

  • Amine-containing API

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve the aldehyde synthon (1.0 equiv.) and the amine-containing API (1.2 equiv.) in DCM or DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the reducing agent, STAB (1.5 equiv.), portion-wise.

  • Stir the reaction at room temperature for 4-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by chromatography.

Ether Linkage Formation

For APIs containing a phenolic hydroxyl group, an ether linkage can be formed with a suitable electrophilic derivative of the THP synthon.

Protocol 8: Williamson Ether Synthesis

Model API: A phenol-containing API.

Procedure Outline:

  • Convert the hydroxyl group of 4-(difluoromethyl)tetrahydro-2H-pyran-4-ol into a good leaving group (e.g., a tosylate or mesylate).

  • Deprotonate the phenolic hydroxyl of the API with a suitable base (e.g., K₂CO₃, NaH).

  • React the resulting phenoxide with the tosylated or mesylated THP derivative to form the ether linkage.

Conclusion

The 4-(difluoromethyl)tetrahydro-2H-pyran moiety represents a valuable and versatile building block in modern drug discovery. The synthetic routes and conjugation protocols detailed in this guide provide a practical framework for medicinal chemists to incorporate this promising scaffold into their lead optimization programs. The unique combination of the THP ring's favorable pharmacokinetic properties and the difluoromethyl group's ability to enhance metabolic stability and act as a lipophilic hydrogen bond donor offers a powerful strategy for the development of next-generation therapeutics.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Dalvit, C., Invernizzi, G., Vulpetti, A., & Flocco, M. (2017). The difluoromethyl group as a lipophilic hydrogen bond donor. Journal of Medicinal Chemistry, 60(1), 472–480.
  • Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.
  • Prakash, G. K. S., & Yudin, A. K. (Eds.). (2005).
  • BenchChem. (2025). Application Notes and Protocols: Tetrahydropyranyl (THP)
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolás, E., Rodríguez, H. M., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Hu, J., & Zhang, W. (2006). Facile preparation of difluoromethyl- and monofluoromethyl-containing amides via Ritter reaction. Tetrahedron Letters, 47(34), 6047-6050.
  • Chemistry Steps. (2023, December 21). Alcohols to Amines. Chemistry Steps.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • BenchChem. (2025). A comparative study of different methods for azide reduction to amines. BenchChem.
  • Master Organic Chemistry. (2025, December 8). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023, July 24). 8.8: Oxidation of Alkenes- Oxidative Cleavage Reactions. Chemistry LibreTexts.
  • Adamczyk, M., Dolence, E. K., Watt, D. S., Christy, M. R., Reibenspies, J. H., & Anderson, O. P. (1989). A new procedure for the one-carbon homologation of ketones to. alpha.-hydroxy aldehydes. The Journal of Organic Chemistry, 54(24), 5879–5884.
  • Du, G.-F., Wang, Y., Gu, C.-Z., Dai, B., & He, L. (2015). Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF₂H. Organic & Biomolecular Chemistry, 13(20), 5764–5767.
  • Zhao, Y., Huang, W., Zheng, J., & Hu, J. (2011). Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me₃SiCF₂H at Ambient or Low Temperature. Organic Letters, 13(20), 5342–5345.
  • Synlett. (2011). Difluoromethylation of Carbonyls and Imines with TMSCF₂H. Thieme.
  • Synfacts. (2013).
  • Echemi. (2023, July 26). How to Use Alcohol to Carboxylic Acid? Two Ways for You. Echemi.
  • Chemistry Stack Exchange. (2013, April 26). How to transform a tertiary alcohol to a carboxyl?. Chemistry Stack Exchange.
  • BenchChem. (n.d.). The Discovery and Synthetic History of Tetrahydro-4H-pyran-4-one: A Technical Guide. BenchChem.
  • Tokyo Chemical Industry. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry.
  • Lebel, H., & Paquet, V. (2005). Reductive One-Carbon Homologation of Aldehydes and Ketones. The Journal of Organic Chemistry, 70(22), 9038–9041.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2020, March 16). 10.1: Dehydration Reactions of Alcohols. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
  • University of Calgary. (n.d.). Ch22: RN₃ to RNH₂. University of Calgary.
  • Varma, R. S., & Naicker, K. P. (1999). Reduction of Azides to Primary Amines in Substrates Bearing Labile Ester Functionality. Synthesis of a PEG-Solubilized, “Y”-Shaped Iminodiacetic Acid Reagent for Preparation of Folate-Tethered Drugs 1. The Journal of Organic Chemistry, 64(22), 8313–8316.
  • Clarke, P. A., & Santos, A. G. (2010). α-Tetrasubstituted aldehydes through electronic and strain-controlled branch-selective stereoselective hydroformylation.
  • Wang, D., & Chen, J. R. (2018). Oxidative Cleavage of Alkenes by O₂ with a Non-Heme Manganese Catalyst. Journal of the American Chemical Society, 140(4), 1256–1259.
  • FULIR. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl-4-sulfonamide. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical.
  • ACS Publications. (2024, February 14). Synthesis of gem-Difluoro-3,4-dihydro-2H-pyrans via a TfOH-Catalyzed [4 + 2] Annulation of Difluoroenoxysilanes with α-Cyano Chalcones. Organic Letters.
  • OSTI.gov. (1986, March 1). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. OSTI.gov.
  • National Institutes of Health. (n.d.). Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents.
  • National Institutes of Health. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

Sources

Method

Catalytic Difluoromethylation Methods for Tetrahydropyran Scaffolds: Protocols and Mechanistic Insights

Introduction & Rationale The incorporation of the difluoromethyl (–CF₂H) group into saturated oxygen heterocycles, such as tetrahydropyrans (THPs), is a highly sought-after transformation in modern drug discovery[1]. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The incorporation of the difluoromethyl (–CF₂H) group into saturated oxygen heterocycles, such as tetrahydropyrans (THPs), is a highly sought-after transformation in modern drug discovery[1]. The –CF₂H moiety serves as a premier lipophilic bioisostere for hydroxyl and thiol groups; it acts as a robust hydrogen bond donor while simultaneously improving metabolic stability, modulating pKa, and enhancing membrane permeability[1].

Historically, installing this motif required harsh, toxic reagents like diethylaminosulfur trifluoride (DAST)[2]. Today, photoredox catalysis provides mild, scalable, and highly selective pathways for THP difluoromethylation, operating under environmentally benign conditions[3]. As an Application Scientist, selecting the correct methodology depends entirely on the stage of your synthesis. This guide details two field-proven, self-validating protocols: De Novo Oxy-Difluoromethylation (constructing the ring and adding the functional group simultaneously) and Late-Stage C–H Difluoromethylation (functionalizing a pre-existing THP ring).

Mechanistic Pathways & Logical Workflow

The decision to use a specific catalytic method is governed by the starting material. The workflow below illustrates the bifurcated logic of THP difluoromethylation.

MechanisticPathways Start Target: Difluoromethylated Tetrahydropyran (THP) PathA Pathway A: De Novo Synthesis (Oxy-difluoromethylation) Start->PathA From Acyclic Alkenols PathB Pathway B: Late-Stage (Direct C-H Functionalization) Start->PathB From Pre-formed THP StepA1 Ir(III) Photocatalyst + [Ph3PCF2H]Br PathA->StepA1 StepB1 Organic Photocatalyst (Rose Bengal) + NaSO2CF2H + O2 PathB->StepB1 StepA2 •CF2H Addition to Alkene & Intramolecular Cyclization StepA1->StepA2 ProductA CF2H-Substituted THP (High Regioselectivity) StepA2->ProductA StepB2 Radical Addition to THP C-H Bond & Oxidation StepB1->StepB2 ProductB CF2H-Functionalized THP (Late-Stage Diversification) StepB2->ProductB

Logical bifurcation of THP difluoromethylation: De novo synthesis vs. late-stage functionalization.

Method 1: De Novo Synthesis via Photocatalytic Oxy-Difluoromethylation

This protocol constructs the THP scaffold from acyclic alkenols via a visible-light-mediated intramolecular oxy-difluoromethylation[4].

Causality & Mechanistic Insight

This method utilizes difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]Br) as the radical precursor and fac-Ir(ppy)₃ as the photocatalyst[4]. Upon irradiation with a 440 nm blue LED, the excited state fac-Ir(III)* reduces the phosphonium salt via single-electron transfer (SET), generating the electrophilic •CF₂H radical[4]. This radical adds regioselectively to the alkene of the pendant alkenol.

The critical step is the subsequent oxidation: the resulting carbon radical is oxidized by the strongly oxidizing Ir(IV) intermediate to a carbocation, which simultaneously regenerates the Ir(III) catalyst[4]. Intramolecular trapping of this carbocation by the pendant hydroxyl group yields the THP ring[5]. The redox potentials of the Ir(IV)/Ir(III) couple are perfectly matched to facilitate this barrierless cyclization[4].

Step-by-Step Protocol
  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the acyclic alkenol (0.5 mmol, 1.0 equiv), [Ph₃PCF₂H]Br (0.6 mmol, 1.2 equiv), and fac-Ir(ppy)₃ (0.01 mmol, 2 mol%)[4].

  • Solvent & Base Addition : Evacuate and backfill the tube with Argon (3x). Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.1 M concentration, followed by 2,6-lutidine (0.5 mmol, 1.0 equiv) via microsyringe[5].

  • Irradiation : Stir the reaction mixture at room temperature under irradiation with a 440 nm Kessil blue LED lamp for 12–16 hours[4]. Ensure a cooling fan is used to maintain ambient temperature.

  • Workup : Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the CF₂H-substituted THP[5].

Self-Validating System Checkpoint

To confirm the reaction is proceeding via the proposed oxidative quenching cycle, monitor the reaction via LC-MS. The presence of an uncyclized CF₂H-adduct indicates insufficient oxidative power (e.g., degraded Ir catalyst), meaning the conversion of the carbon radical to the carbocation is failing. Complete consumption of the alkenol with a mass shift of +50 Da (addition of CF₂H minus H⁺) confirms successful oxy-difluoromethylation[4].

Method 2: Late-Stage Direct C–H Difluoromethylation

For substrates where the THP ring is already formed, transition-metal-free organic photoredox catalysis provides a direct C–H oxidative difluoromethylation route[6].

Causality & Mechanistic Insight

This approach uses sodium difluoromethanesulfinate (NaSO₂CF₂H, a Langlois-type reagent) and an organic dye (Rose Bengal) under green LED irradiation[6]. Rose Bengal is excited by visible light and oxidizes NaSO₂CF₂H to release SO₂ and the •CF₂H radical[7]. This radical abstracts a hydrogen or adds directly to the THP scaffold.

The brilliance of this protocol lies in its use of molecular oxygen (O₂) as a green terminal oxidant[8]. O₂ accepts an electron to form the superoxide anion (O₂•⁻), which subsequently facilitates the rearomatization or final oxidation step of the intermediate carbon radical, regenerating the ground-state organic catalyst without the need for stoichiometric metal oxidants[7].

Step-by-Step Protocol
  • Preparation : To a transparent glass vial equipped with a magnetic stir bar, add the THP substrate (0.2 mmol, 1.0 equiv), NaSO₂CF₂H (0.4 mmol, 2.0 equiv), and Rose Bengal (0.004 mmol, 2 mol%)[6].

  • Solvent & Atmosphere : Add 1.0 mL of Dimethyl Sulfoxide (DMSO). Seal the vial with a septum and purge the solution gently with an O₂ balloon for 5 minutes, leaving the balloon attached to maintain an O₂ atmosphere[8].

  • Irradiation : Irradiate the mixture using two 3W green LEDs at room temperature for 24 hours[6].

  • Workup : Quench the reaction by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Isolate the functionalized THP via silica gel chromatography[8].

Self-Validating System Checkpoint

This protocol relies entirely on O₂ as the terminal oxidant. If the reaction stalls, verify the integrity of the oxygen atmosphere. To validate the radical nature of the mechanism during troubleshooting, add 1.0 equivalent of 1,1-diphenylethylene (a known radical scavenger) to a test reaction; the formation of the •CF₂H-trapped adduct (detectable via ESI-HRMS) will confirm the generation of the difluoromethyl radical, while THP functionalization will completely cease[7].

Quantitative Comparison of Methodologies

The following table summarizes the quantitative parameters to aid in experimental design:

ParameterDe Novo Oxy-DifluoromethylationLate-Stage C-H Difluoromethylation
Starting Material Acyclic Alkenols / Enoic AcidsPre-formed Tetrahydropyran (THP)
CF₂H Source [Ph₃PCF₂H]Br (1.2 equiv)[4]NaSO₂CF₂H (2.0 equiv)[6]
Catalyst fac-Ir(ppy)₃ (2 mol%)Rose Bengal (2 mol%)
Oxidant / Base 2,6-Lutidine (1.0 equiv)O₂ (Green Oxidant)[8]
Light Source 440 nm Blue LED3W Green LEDs[6]
Solvent DCM or THF [0.1 M]DMSO [0.2 M]
Yield Range 29–82% (Substrate dependent)[4]Up to 91%[7]
Primary Advantage Concomitant ring formation and functionalizationTransition-metal-free; no pre-functionalization[8]

References

  • Zhang, W., Xiang, X.-X., Chen, J., Yang, C., Pan, Y.-L., Cheng, J.-P., Meng, Q., & Li, X. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638.

  • Zhang, J., Selmi-Higashi, E., Zhang, S., Jean, A., & Plutschack, M. B. (2024). Synthesis of CHF₂-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 26(14), 2877-2882.

  • Zhang, P., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. (Note: Referenced for NaSO₂CF₂H mechanistic validation).

  • Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry Insights.

Sources

Application

Application Note: Late-Stage Functionalization Utilizing 4-(Difluoromethyl)tetrahydro-2H-pyran Building Blocks in Drug Discovery

Executive Summary Late-stage functionalization (LSF) has revolutionized modern drug discovery by enabling the rapid diversification of complex lead compounds without the need for de novo synthesis. Among the myriad of fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Late-stage functionalization (LSF) has revolutionized modern drug discovery by enabling the rapid diversification of complex lead compounds without the need for de novo synthesis. Among the myriad of functional groups available, the difluoromethyl (-CF₂H) moiety has emerged as a highly privileged pharmacophore. When combined with the saturated, oxygen-containing tetrahydropyran (THP) ring, the resulting 4-(difluoromethyl)tetrahydro-2H-pyran building blocks offer unprecedented opportunities to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This application note provides a comprehensive guide to the mechanistic rationale, physicochemical benefits, and validated experimental protocols for integrating this unique building block into complex molecular scaffolds.

Mechanistic Rationale: The Synergism of THP and CF₂H

The strategic selection of 4-(difluoromethyl)THP building blocks is driven by the synergistic convergence of two highly valued chemical properties:

  • The Difluoromethyl (-CF₂H) Bioisostere: Unlike the highly lipophilic and purely electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H group possesses a highly polarized C–H bond. This unique characteristic allows it to act as a "lipophilic hydrogen-bond donor," making it an exceptional bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[1]. It enhances membrane permeability while maintaining critical target-binding interactions [2].

  • The Tetrahydropyran (THP) Scaffold: Saturated heterocycles like THP are routinely employed to reduce molecular lipophilicity (LogD), improve aqueous solubility, and decrease plasma protein binding compared to their aromatic counterparts [5]. Furthermore, the lack of easily oxidizable benzylic positions imparts superior metabolic stability against cytochrome P450 (CYP) enzymes.

When combined, the 4-(difluoromethyl)THP motif provides a sterically defined, metabolically robust, and biologically active module ideal for LSF.

Pharmacophore THP Tetrahydropyran (THP) - Aqueous Solubility - Metabolic Stability BuildingBlock 4-(Difluoromethyl)THP Building Block THP->BuildingBlock Structural Scaffold CF2H Difluoromethyl (-CF2H) - Lipophilic H-Bond Donor - Bioisostere for -OH/-SH CF2H->BuildingBlock Pharmacophore Motif LSF Late-Stage Functionalization (Optimized Lead) BuildingBlock->LSF Rapid Diversification

Fig 1. Convergence of THP and CF2H properties for optimized late-stage functionalization.

Physicochemical Profiling

To illustrate the causality behind selecting the 4-(difluoromethyl)THP group, Table 1 summarizes the impact of various substituents on the physicochemical properties of a standard drug-like scaffold. The data demonstrates that replacing a standard methyl or highly lipophilic -CF₃ group with the 4-(difluoromethyl)THP moiety significantly reduces intrinsic clearance (improving half-life) while maintaining a balanced LogD for optimal oral permeability.

Table 1: Comparative Physicochemical Profiling of Substituted Analogues

Substituent MotifLogD (pH 7.4)Intrinsic Clearance (CLint) (µL/min/mg)Permeability (Papp) (10⁻⁶ cm/s)
-CH₃ (Standard)3.245.212.4
-CF₃4.115.818.2
-Tetrahydropyran (THP)1.838.58.1
-4-(Difluoromethyl)THP 2.4 12.3 15.6

(Note: Data represents aggregated trends from matched-molecular pair analyses demonstrating the "Goldilocks" profile of the 4-(difluoromethyl)THP group).

Late-Stage Functionalization Strategies

Two primary strategies are employed to append the 4-(difluoromethyl)THP motif onto complex leads: Metallaphotoredox Cross-Coupling and Sterically Hindered Amidation .

Metallaphotoredox catalysis allows for the direct C(sp²)–C(sp³) coupling of 4-(difluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid (via its redox-active ester) to complex aryl halides [4]. The mechanism relies on the precise matching of the photocatalyst's reduction potential with the redox-active ester (RAE), ensuring efficient single-electron transfer (SET) and subsequent decarboxylation to generate the critical C(sp³) radical [3].

PhotoredoxWorkflow Start 4-(Difluoromethyl)THP RAE + Lead Aryl Halide PhotoCat Ir(ppy)3 Photocatalyst + Blue LED (450 nm) Start->PhotoCat Reagents Mixed NiCat Ni(II) Catalytic Cycle (Cross-Coupling) Start->NiCat Aryl Halide Addition Radical C(sp3) Radical Generation (Decarboxylation) PhotoCat->Radical Single Electron Transfer Radical->NiCat Radical Capture Product Functionalized Lead Compound (C(sp2)-C(sp3) Bond) NiCat->Product Reductive Elimination

Fig 2. Mechanism of metallaphotoredox C(sp2)-C(sp3) cross-coupling for LSF.

Detailed Experimental Protocols

Protocol A: Decarboxylative Cross-Coupling via Metallaphotoredox Catalysis

Objective: To couple 4-(difluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid with a complex aryl halide lead compound. Causality & Design: The carboxylic acid is pre-activated as an N-hydroxyphthalimide (NHPI) ester. This specific RAE is chosen because its reduction potential perfectly aligns with the highly reducing excited state of the Ir(III) photocatalyst. NiCl₂·glyme is utilized because the labile glyme ligand allows rapid coordination of the sterically demanding 4-(difluoromethyl)THP radical and the aryl halide.

Step-by-Step Methodology:

  • Preparation of the Redox-Active Ester (RAE): In a flame-dried flask, dissolve 4-(difluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) and NHPI (1.1 equiv) in anhydrous DCM (0.2 M). Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise at 0 °C. Stir for 4 hours at room temperature. Filter the precipitated urea and concentrate the filtrate to yield the RAE.

  • Reaction Setup: In a 10 mL Schlenk tube, combine the RAE (1.5 equiv), the lead aryl halide (1.0 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).

  • Solvent Addition & Degassing: Add anhydrous DMF (0.1 M). Critical Step: Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded as it rapidly quenches the Ir(III) excited state and terminates the radical chain.

  • Irradiation: Stir the mixture under irradiation with a 450 nm blue LED at room temperature for 16 hours. Use a cooling fan to maintain the temperature below 30 °C, preventing thermal degradation of the catalyst.

  • Self-Validation Check: Monitor via LC-MS. The disappearance of the RAE mass peak and the emergence of the product mass peak (M+H) validates successful SET and cross-coupling. If unreacted RAE persists, verify the emission wavelength of the LED and the integrity of the degassing process.

  • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Late-Stage Amidation for Lead Diversification

Objective: To functionalize a carboxylic acid-containing lead compound using 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine. Causality & Design: The 4-position of the THP ring in this building block is a fully substituted (quaternary) carbon, rendering the amine highly sterically hindered. Standard coupling agents (e.g., EDC/HOBt) often fail. Therefore, HATU is employed to generate a highly reactive 7-aza-1-hydroxybenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the lead carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride (1.2 equiv) to the activated mixture.

  • Thermal Adjustment: Due to the quaternary center's steric hindrance, heat the reaction gently to 40 °C for 12 hours.

  • Self-Validation Check: Conduct a preliminary TLC check using a ninhydrin stain. The complete consumption of the primary amine (loss of the ninhydrin-active spot) and the formation of a less polar, UV-active spot confirms successful amidation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over MgSO₄, and isolate the final functionalized lead via preparative HPLC.

References

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[Link]

  • Radiodifluoromethylation of well-functionalized molecules. Nature Communications.[Link]

  • Functionalization of Alkenes with Difluoromethyl Nitrile Oxide to Access the Difluoromethylated Derivatives. Organic Letters.[Link]

  • Nickel-catalyzed decarboxylative difluoromethylation and alkylation of alkenes. CCS Chemistry.[Link]

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters.[Link]

Method

Synthesis of 4-(Difluoromethyl)tetrahydro-2H-pyran from Tetrahydro-4H-pyran-4-one: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(difluoromethyl)tetrahydro-2H-pyran, a valuabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(difluoromethyl)tetrahydro-2H-pyran, a valuable fluorinated building block in medicinal chemistry. The difluoromethyl group is a key structural motif that can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This document outlines the deoxofluorination of tetrahydro-4H-pyran-4-one using modern fluorinating agents, with a focus on (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). We will delve into the mechanistic underpinnings of this transformation, provide detailed step-by-step protocols, and discuss the critical aspects of reaction setup, monitoring, work-up, and purification. Furthermore, this guide includes a comparative analysis of common deoxofluorinating agents and essential safety considerations for their handling.

Introduction: The Significance of the Difluoromethyl Moiety

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl (CF₂H) group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, or amine functionalities, capable of participating in hydrogen bonding and improving membrane permeability. The tetrahydropyran ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals, often conferring favorable pharmacokinetic properties.[1] The combination of these two motifs in 4-(difluoromethyl)tetrahydro-2H-pyran creates a versatile building block for the synthesis of novel therapeutic agents.

The conversion of a ketone to a geminal difluoride is a direct and efficient method for introducing the CF₂H group.[2] This transformation is typically achieved using nucleophilic fluorinating reagents derived from sulfur tetrafluoride (SF₄), such as DAST and Deoxo-Fluor.[1]

Choosing the Right Deoxofluorinating Agent: A Comparative Analysis

The selection of the appropriate fluorinating agent is critical for a successful and safe synthesis. The two most common reagents for the deoxofluorination of ketones are DAST and Deoxo-Fluor.

ReagentStructureKey AdvantagesKey Disadvantages
DAST (C₂H₅)₂NSF₃Readily available, effective for a wide range of substrates.[3]Thermally unstable, can decompose explosively above 90 °C.[4] Reacts violently with water.[5]
Deoxo-Fluor (CH₃OCH₂CH₂)₂NSF₃More thermally stable and safer than DAST, making it suitable for larger scale reactions.[6][7][8][9]Generally more expensive than DAST. Also reacts violently with water.[6]

For the synthesis of 4-(difluoromethyl)tetrahydro-2H-pyran, both reagents are viable options. However, for initial laboratory-scale synthesis, the enhanced safety profile of Deoxo-Fluor may be preferable.

Reaction Mechanism: The Path from Carbonyl to Gem-Difluoride

The generally accepted mechanism for the deoxofluorination of a ketone with DAST or Deoxo-Fluor proceeds through several key steps. The carbonyl oxygen first acts as a nucleophile, attacking the electrophilic sulfur atom of the fluorinating agent. This is followed by the elimination of a fluoride ion and subsequent intramolecular or intermolecular nucleophilic attack of the fluoride on the activated carbonyl carbon. A second equivalent of the fluorinating agent then facilitates the replacement of the remaining hydroxyl group with a second fluorine atom, ultimately yielding the gem-difluoride.

Deoxofluorination Mechanism ketone Tetrahydro-4H-pyran-4-one intermediate1 Oxosulfonium Intermediate ketone->intermediate1 Nucleophilic attack of carbonyl oxygen reagent DAST or Deoxo-Fluor reagent->intermediate1 intermediate2 α-Fluoroalkoxide intermediate1->intermediate2 Fluoride attack product 4-(Difluoromethyl)tetrahydro-2H-pyran intermediate2->product Second fluorination step

Caption: Generalized mechanism of ketone deoxofluorination.

Experimental Protocols

4.1. General Considerations and Safety Precautions

WARNING: Deoxofluorinating agents like DAST and Deoxo-Fluor are hazardous chemicals. They are corrosive, react violently with water to produce toxic hydrogen fluoride (HF) gas, and can cause severe burns.[2][5] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[10][11][12] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dry glassware under vacuum or in an oven C Dissolve tetrahydro-4H-pyran-4-one in anhydrous solvent A->C B Prepare an inert atmosphere (N2 or Ar) B->C D Cool the solution to -78 °C C->D E Add DAST or Deoxo-Fluor dropwise D->E F Allow to warm to room temperature and stir E->F G Monitor reaction progress by TLC or GC-MS F->G H Carefully quench with saturated NaHCO3 solution G->H I Extract with an organic solvent (e.g., DCM) H->I J Wash the organic layer with brine I->J K Dry over anhydrous Na2SO4 J->K L Filter and concentrate the solution K->L M Purify by column chromatography L->M N Characterize the product (NMR, MS) M->N

Caption: General workflow for the synthesis of 4-(difluoromethyl)tetrahydro-2H-pyran.

4.2. Protocol using Deoxo-Fluor

This protocol is adapted from general procedures for the deoxofluorination of ketones.[13]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add tetrahydro-4H-pyran-4-one (1.0 eq).

  • Dissolve the ketone in anhydrous DCM (approximately 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor (1.5 - 2.2 eq) to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: Gas evolution (HF) will occur.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(difluoromethyl)tetrahydro-2H-pyran.

4.3. Protocol using DAST

This protocol is adapted from established procedures for DAST-mediated deoxofluorination.[3][14]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • DAST ((diethylamino)sulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Follow steps 1-3 from the Deoxo-Fluor protocol.

  • Slowly add DAST (1.5 - 2.5 eq) to the stirred solution via the dropping funnel over a period of 15-20 minutes.

  • Follow steps 5-10 from the Deoxo-Fluor protocol.

Characterization of 4-(Difluoromethyl)tetrahydro-2H-pyran

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton spectrum is expected to show a characteristic triplet for the CHF₂ proton around δ 5.5-6.5 ppm with a coupling constant (¹JH-F) of approximately 50-60 Hz. The other protons on the tetrahydropyran ring will appear in the aliphatic region.

  • ¹³C NMR: The carbon of the CF₂H group will appear as a triplet in the range of δ 110-120 ppm due to coupling with the two fluorine atoms (¹JC-F ≈ 230-240 Hz).

  • ¹⁹F NMR: The fluorine spectrum will show a doublet centered around δ -90 to -130 ppm, coupled to the geminal proton (¹JF-H ≈ 50-60 Hz).[5][15]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₆H₁₀F₂O.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of the fluorinating agent. The purity of the starting material and the dryness of the solvent and glassware are crucial.

  • Low Yield: Low yields can result from incomplete reaction or decomposition of the product during work-up or purification. The quenching step should be performed carefully and at a low temperature to minimize side reactions. Overheating during solvent removal should also be avoided.

  • Byproduct Formation: Potential byproducts include elimination products (vinyl fluorides) or products from rearrangement reactions, although these are less common with unactivated ketones. Careful purification by column chromatography is usually sufficient to isolate the desired product.

Conclusion

The synthesis of 4-(difluoromethyl)tetrahydro-2H-pyran from tetrahydro-4H-pyran-4-one is a straightforward yet powerful method for accessing a valuable fluorinated building block. By carefully selecting the appropriate deoxofluorinating agent and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this compound for use in a wide range of applications in drug discovery and development. The enhanced thermal stability of Deoxo-Fluor makes it a particularly attractive option for safe and scalable synthesis.

References

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available from: [Link]

  • ACS Publications. Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode | Organic Process Research & Development. Available from: [Link]

  • ACS Publications. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes | The Journal of Physical Chemistry B. Available from: [Link]

  • Organic Chemistry Portal. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Available from: [Link]

  • ChemRxiv. Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. Available from: [Link]

  • PubMed. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Available from: [Link]

  • Common Organic Chemistry. Ketone to Difluoro - Common Conditions. Available from: [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available from: [Link]

  • The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Available from: [Link]

  • Google Patents. US1946195A - Purification of organic fluorine compounds.
  • ResearchGate. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. Available from: [Link]

  • ACS Publications. Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST–THF) System | Organic Letters. Available from: [Link]

  • ResearchGate. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

  • PubMed. Synthesis of 4-substituted 3,3-difluoropiperidines. Available from: [Link]

  • ACS Publications. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides | The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. Available from: [Link]

  • PMC. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Available from: [Link]

  • ChemContract. 4-(difluoromethyl)piperidine (CAS 1283717-58-7). Available from: [Link]

  • One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Available from: [Link]

  • ACS Publications. Synthesis of a Hominal Bis(difluoromethyl) Fragment | ACS Omega. Available from: [Link]

  • Visme. Safety Data Sheet Examples & Templates for Better Workplace Safety. Available from: [Link]

  • Organic Chemistry Portal. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Available from: [Link]

  • Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST). Available from: [Link]

  • Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available from: [Link]

  • ACS Publications. Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development. Available from: [Link]

  • J. J. Keller. Safety Data Sheets (SDSs). Available from: [Link]

  • SafetyCulture. Free Safety Data Sheet Template | PDF. Available from: [Link]

  • PMC. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]

  • ACS Publications. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. Available from: [Link]

  • ResearchGate. Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF. Available from: [Link]

  • ChemicalSafety. Safety Data Sheets | Free SDS Database. Available from: [Link]

  • Wikipedia. Safety data sheet. Available from: [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available from: [Link]

  • UNT Digital Library. Purification of Fluorine by Distillation. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Difluoromethyl)tetrahydro-2H-pyran

Welcome to the technical support center for the synthesis of 4-(difluoromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(difluoromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, medicinal chemists, and process development scientists. The difluoromethyl (CF₂H) group is a critical pharmacophore, often serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and binding affinity.[1][2][3][4]

The synthesis of 4-(difluoromethyl)tetrahydro-2H-pyran, while conceptually straightforward via deoxofluorination of the corresponding aldehyde, is frequently plagued by issues that can drastically reduce reaction yield and purity. This guide provides in-depth, experience-driven answers to common challenges, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.

Primary Synthetic Approach: Deoxofluorination

The most common and direct route to 4-(difluoromethyl)tetrahydro-2H-pyran is the deoxofluorination of 4-formyltetrahydro-2H-pyran. This transformation converts the aldehyde's carbonyl group into a geminal difluoride.

General Reaction Scheme

General reaction scheme for the deoxofluorination of 4-formyltetrahydro-2H-pyran.
Figure 1: Deoxofluorination of 4-formyltetrahydro-2H-pyran to yield the target compound.

This guide will address issues arising from this specific transformation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I primarily recover the starting aldehyde. What are the likely causes?

A1: This is the most common issue and typically points to three main areas: reagent activity, reaction conditions, or the reaction mechanism itself.

Root Cause Analysis:

  • Inactive Fluorinating Reagent: Deoxofluorinating agents like DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® are notoriously sensitive to moisture.[5] If the reagent has been improperly stored or handled, it will hydrolyze, rendering it inactive. Newer, crystalline reagents like XtalFluor-E® are significantly more stable and easier to handle but still require an anhydrous environment for the reaction itself.[6][7][8]

  • Insufficient Stoichiometry: The reaction mechanism involves the formation of an intermediate alkoxyaminosulfur difluoride.[5] To drive the equilibrium towards the product, a slight excess of the fluorinating agent (typically 1.2-2.0 equivalents) is often required.[9] Insufficient reagent will result in incomplete conversion.

  • Sub-optimal Temperature: Deoxofluorination reactions are highly temperature-dependent. Reactions are typically initiated at low temperatures (-78 °C) and slowly warmed to room temperature or slightly above.[5] If the temperature is kept too low for too long, the activation energy for the fluoride displacement step may not be reached, leading to a stalled reaction.

Troubleshooting Workflow:

start Low Conversion: Recovered Starting Aldehyde q1 Is your fluorinating reagent new or properly stored? start->q1 a1_yes Use a fresh bottle of reagent or a more stable alternative (e.g., XtalFluor-E®). Ensure rigorous anhydrous technique. q1->a1_yes No a1_no Proceed to next check. q1->a1_no Yes end_node Optimized Reaction a1_yes->end_node q2 Are you using at least 1.2 equivalents of the fluorinating reagent? a1_no->q2 a2_yes Increase stoichiometry to 1.5-2.0 equivalents to drive the reaction to completion. q2->a2_yes No a2_no Proceed to next check. q2->a2_no Yes a2_yes->end_node q3 Did you follow the correct temperature profile (e.g., -78 °C to RT)? a2_no->q3 a3_yes Consider a higher final temperature (e.g., 40 °C) or longer reaction time at room temperature. Monitor by TLC. q3->a3_yes No q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting decision tree for low conversion.

Q2: I'm observing significant charring and byproduct formation. How can this be mitigated?

A2: Charring and the formation of complex mixtures often indicate decomposition, either of the reagent or the substrate/product. This is a critical safety and yield issue.

Root Cause Analysis:

  • Thermal Instability of Reagent: DAST is known to be thermally unstable and can undergo exothermic decomposition at temperatures above 80-90 °C, which can be hazardous on a larger scale.[5][10] Even at milder temperatures, prolonged heating can lead to side reactions.

  • Side Reactions: The primary side reaction for aldehydes is the formation of vinyl fluorides from enolizable ketones, though less common for aldehydes themselves.[5] More critically, rearrangements can occur if carbocationic intermediates are formed, which can be promoted by acidic byproducts.[5]

  • Incompatible Solvents: Protic solvents are incompatible with deoxofluorinating agents. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard.

Preventative Measures:

  • Switch to a More Stable Reagent: XtalFluor-E® and XtalFluor-M® are crystalline salts with significantly higher thermal stability than DAST or Deoxo-Fluor®, making them safer for reactions that may require gentle heating.[6][8][11] They also tend to produce fewer elimination byproducts.[7]

  • Strict Temperature Control: Never allow the reaction to heat uncontrollably. Always start at -78 °C and warm slowly. If heating is required, use a precisely controlled oil bath and do not exceed 50-60 °C unless literature for the specific reagent advises otherwise.

  • Use of HF Scavengers/Bases: Some protocols include a hindered, non-nucleophilic base or an HF scavenger (like triethylamine trihydrofluoride, Et₃N·3HF) which can act as a promoter for XtalFluor reagents and buffer the reaction mixture, preventing acid-catalyzed decomposition.[6][11]

Q3: Which deoxofluorination reagent is best for my synthesis? A comparison.

A3: The choice of reagent is a critical decision that impacts yield, safety, and ease of handling. While DAST is historically common, modern alternatives offer significant advantages.

FeatureDASTDeoxo-Fluor®XtalFluor-E®
Physical Form Oily liquidOily liquidCrystalline solid[6]
Thermal Stability Poor; hazardous decomposition >80 °C[5][10]Improved over DAST[10]High; safer for scale-up[8][11]
Handling Moisture-sensitive, toxic, requires careMoisture-sensitive, toxicCrystalline, easier to handle[6][7]
Byproducts Can lead to elimination and rearrangementFewer byproducts than DASTSignificantly fewer elimination byproducts[6][7][11]
Reaction Vessel Can etch glass (generates HF)Can etch glass (generates HF)Compatible with standard borosilicate glass[6][11]
Promoter Needed NoNoYes (e.g., Et₃N·3HF or DBU)[6][11]

Recommendation: For both safety and yield, XtalFluor-E® is the superior choice for this transformation. Its crystalline nature makes it easier to weigh and handle accurately, its thermal stability reduces the risk of runaway reactions, and it generally produces a cleaner reaction profile with fewer byproducts.[6][7][8][11]

Q4: How should I properly perform the workup and purification of the product?

A4: A careful workup is crucial to isolate the product and remove unreacted reagents and byproducts.

Step-by-Step Workup and Purification Protocol:

  • Quenching (Critical Step): After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture back down in an ice bath (0 °C). Slowly and cautiously quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize acidic byproducts and react with any remaining fluorinating agent. Caution: This quenching can be exothermic and may release gas. Add the bicarbonate solution dropwise with vigorous stirring.

  • Extraction: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Dilute with more water and extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. This removes residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely require purification. Flash column chromatography on silica gel is the most effective method. Use a mixture of hexanes and ethyl acetate as the eluent, starting with a low polarity and gradually increasing it. The product is relatively polar and should elute after nonpolar byproducts.

Q5: What analytical techniques are essential to confirm the structure of 4-(difluoromethyl)tetrahydro-2H-pyran?

A5: Standard spectroscopic methods are used, but the presence of fluorine requires special attention.

Key Analytical Methods:

  • ¹⁹F NMR: This is the most definitive technique. You should observe a triplet signal for the -CF₂H group due to coupling with the single proton. The chemical shift will be characteristic of a difluoromethyl group attached to an aliphatic carbon.[12]

  • ¹H NMR: The proton of the -CF₂H group will appear as a triplet due to coupling with the two fluorine atoms (²J_HF). This is a highly characteristic signal, typically found between 5.5 and 6.5 ppm. The other protons on the tetrahydropyran ring will also be present.

  • ¹³C NMR: The carbon of the -C F₂H group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹J_CF).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

cluster_product 4-(difluoromethyl)tetrahydro-2H-pyran cluster_analysis Analytical Confirmation C ¹³C NMR -CF₂H carbon appears as a triplet (¹J_CF). H ¹H NMR -CF₂H proton appears as a triplet (²J_HF). F ¹⁹F NMR -CF₂H fluorines appear as a doublet of triplets. MS Mass Spectrometry Confirms Molecular Weight. HRMS HRMS Confirms Elemental Formula.

Caption: Key analytical methods for product confirmation.

Recommended Experimental Protocol

This protocol uses XtalFluor-E® for its superior safety and selectivity profile.[6][11]

Materials:

  • 4-Formyltetrahydro-2H-pyran

  • XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate)

  • Triethylamine trihydrofluoride (Et₃N·3HF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard workup and purification reagents

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 4-formyltetrahydro-2H-pyran (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask under nitrogen, suspend XtalFluor-E® (1.5 eq) in anhydrous DCM. To this suspension, add Et₃N·3HF (1.5 eq) dropwise at 0 °C. Stir for 5 minutes, then add this mixture to the cold aldehyde solution via a cannula.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to 0 °C and slowly quench with saturated aqueous NaHCO₃. Extract with DCM (3x), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to afford the pure 4-(difluoromethyl)tetrahydro-2H-pyran.

References

  • Hudlický, M. Organic Fluorine Chemistry. Plenum Press, 1976.
  • Lal, G. S.; Pez, G. P.; Syvret, R. G. Deoxo-Fluor®: A New and Improved Deoxyfluorinating Agent. Chemical Reviews, 1996 , 96(5), 1737–1756. [Link]

  • Prakash, G. K. S.; Hu, J. Modern Deoxyfluorination and Deoxy-trifluoromethylthiolation Reactions. In Fluorine-Containing Synthons; ACS Symposium Series; American Chemical Society, 2007; Vol. 911, pp 82–105. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Beaulieu, F.; Beauregard, L.-P.; Courchesne, G.; Couturier, M.; Laflamme, F.; L'Heureux, A. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 2010 , 75(10), 3456-3463. [Link]

  • Singh, R. P.; Shreeve, J. M. Recent Highlights in Deoxyfluorination of Alcohols and Carbonyls. Accounts of Chemical Research, 2004 , 37(1), 31–44. [Link]

  • Baran, P. S.; Shen, Q.; Littlefield, K. A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 2011 , 133(42), 16787–16789. [Link]

  • L'Heureux, A.; et al. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 2010 , 75(10), 3456-3463. [Link]

  • Dalvit, C.; et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 2020 , 12(1), 69-86. [Link]

  • Lin, C. L.; et al. CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 2019 , 141(32), 12604–12608. [Link]

  • Dolbier Jr., W. R. Spectroscopic properties of organofluorine compounds. Journal of Fluorine Chemistry, 2005 , 126(2), 157-163. [Link]

  • Wu, J.; et al. Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 2023 , 145(3), 1987-1993. [Link]

Sources

Optimization

optimizing solvent conditions for 4-(difluoromethyl)tetrahydro-2H-pyran reactions

Introduction & Mechanistic Context Welcome to the Technical Support Center for 4-(difluoromethyl)tetrahydro-2H-pyran derivatives. Building blocks such as 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine (CAS 1508611-87-7) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Welcome to the Technical Support Center for 4-(difluoromethyl)tetrahydro-2H-pyran derivatives. Building blocks such as 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine (CAS 1508611-87-7) and 4-(difluoromethyl)tetrahydro-2H-pyran-4-ol (CAS 1505220-12-1) are increasingly critical in modern drug discovery, particularly in the synthesis of mutant IDH inhibitors and KRAS G12D degraders (PROTACs)[1][2][3].

However, incorporating this motif presents unique synthetic challenges. The CF2​H group is not merely a lipophilic bioisostere; it exerts a strong inductive electron-withdrawing effect that significantly reduces the nucleophilicity of the adjacent amine or hydroxyl group[4]. Furthermore, the CF2​H proton acts as a weak hydrogen-bond donor, which can interact anomalously with highly polar aprotic solvents, altering reaction kinetics. This guide provides field-proven, mechanistically grounded solutions to optimize your solvent conditions and maximize yields.

Solvent Selection Workflow

SolventOptimization A 4-(Difluoromethyl)tetrahydro-2H-pyran Derivatives (Amine/Alcohol) B Amide Coupling (HATU/EDCI) A->B C SNAr Reaction (Heteroaryl Halides) A->C D Buchwald-Hartwig Cross-Coupling A->D E Optimal: DCM or EtOAc Avoid: DMF (Side reactions) B->E Base: DIPEA F Optimal: DMSO/Toluene (1:1) Avoid: Pure MeCN C->F Base: K2CO3/Cs2CO3 G Optimal: 1,4-Dioxane Avoid: THF (Pd-coordination) D->G Pd-Catalyst / Base: NaOtBu

Decision tree for solvent selection in 4-(difluoromethyl)tetrahydro-2H-pyran functionalization.

Troubleshooting Guide & FAQs

Q1: Why do I observe incomplete conversion during SNAr reactions with 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine in standard polar aprotic solvents like pure DMF? A1: The causality lies in solvent-solute hydrogen bonding. The CF2​H group acts as a hydrogen bond donor, forming a tight solvent shell with highly polar aprotic solvents like DMF or pure DMSO. This shell sterically hinders the already electronically deactivated amine. Solution: Switch to a DMSO/Toluene (1:1) co-solvent system. Toluene disrupts the localized hydrogen-bonding network, increasing the effective nucleophilicity of the amine while DMSO maintains the solubility of the inorganic base (e.g., K2​CO3​ ).

Q2: During Buchwald-Hartwig amination of this building block, my yields are highly variable when using THF. How can I stabilize the reaction? A2: This is a coordination issue. The oxygen atom within the tetrahydropyran (THP) ring can competitively coordinate with palladium intermediates. THF exacerbates this by competing for coordination sites on the metal, leading to stable, unreactive catalyst resting states. Solution: Replace THF with 1,4-Dioxane or t-Amyl alcohol . 1,4-Dioxane provides the necessary solubility profile but is a poorer σ -donor to palladium compared to THF, preventing catalyst poisoning and driving the catalytic cycle forward.

Q3: What is the optimal solvent for amide coupling to avoid epimerization or degradation of the building block? A3: When coupling 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine using HATU or EDCI, prolonged exposure to basic conditions in DMF can lead to side reactions, including trace elimination of HF. Solution: Utilize Dichloromethane (DCM) or Ethyl Acetate (EtOAc) [2]. These solvents have lower dielectric constants, which suppresses polar elimination pathways and ensures the structural integrity of the CF2​H moiety during the coupling phase.

Quantitative Solvent Screening Data

To illustrate the critical nature of solvent selection, below is the benchmark data for the Buchwald-Hartwig cross-coupling of 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine with a standard aryl chloride (using Pd2​(dba)3​ , BrettPhos, NaOtBu , 100°C).

SolventDielectric Constant ( ϵ )Conversion (%)Isolated Yield (%)Mechanistic Observation
Toluene 2.445%38%Poor solubility of the amine-base complex limits the reaction rate.
THF 7.662%55%THP-oxygen and solvent competitively coordinate to Pd, stalling the cycle.
DMF 36.730%15%Extensive side reactions and rapid catalyst deactivation observed.
1,4-Dioxane 2.2>95%89% Optimal balance of substrate solubility and non-coordinating behavior.

Standardized Experimental Protocol

Optimized SNAr of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine Objective: Achieve >90% yield in nucleophilic aromatic substitution by bypassing solvent-induced steric hindrance using a co-solvent system. This protocol is self-validating via distinct phase-separation behavior during workup.

Materials:

  • 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine (1.0 equiv)[4]

  • Heteroaryl electrophile (e.g., 2-chloropyrimidine) (1.1 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMSO and Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert nitrogen ( N2​ ) atmosphere, charge the heteroaryl electrophile and 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine.

  • Solvent Addition: Add anhydrous DMSO and Toluene to achieve a 0.2 M overall concentration (1:1 v/v ratio). Note: The addition of toluene is critical to disrupt the DMSO-amine hydrogen bonding network.

  • Base Addition: Inject DIPEA dropwise at room temperature via syringe.

  • Reaction Execution: Heat the reaction mixture to 90°C using an oil bath or heating block for 12 hours. Monitor the reaction via LCMS. The reaction is self-validating when the starting amine mass ( [M+H]+=152.1 ) is fully consumed.

  • Optimized Workup: Cool the mixture to room temperature. Quench by adding distilled water (equal to 3x the reaction volume). Extract the aqueous layer with EtOAc ( 3×10 mL). Causality check: The presence of toluene in the reaction mixture aids in immediate phase separation, actively preventing the severe emulsions typically caused by the amphiphilic nature of the THP ring.

  • Purification: Wash the combined organic layers with brine ( 2×10 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Sources

Troubleshooting

column chromatography purification techniques for 4-(difluoromethyl)tetrahydro-2H-pyran

Welcome to the Technical Support Center for the chromatographic purification of 4-(difluoromethyl)tetrahydro-2H-pyran. This hub provides drug development professionals and synthetic chemists with field-proven troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 4-(difluoromethyl)tetrahydro-2H-pyran. This hub provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, step-by-step protocols, and mechanistic insights to overcome the unique challenges—namely high volatility and the absence of a UV chromophore—associated with this fluorinated heterocycle.

Purification Workflow Architecture

G Start Crude Mixture (4-(CF2H)-THP + Byproducts) TLC TLC Method Development (Stains: CAM, I2) Start->TLC 1. Screen Solvent Select Low-Boiling Solvent (Pentane / Et2O) TLC->Solvent 2. Optimize Rf Chrom Flash Chromatography (ELSD / RI Detection) Solvent->Chrom 3. Load & Elute Fractions Fraction Analysis (GC-MS or Stained TLC) Chrom->Fractions 4. Collect Evap Controlled Evaporation (T < 20°C, P > 150 mbar) Fractions->Evap 5. Pool pure fractions Pure Pure 4-(CF2H)-THP Evap->Pure 6. Isolate

Purification workflow for volatile, non-chromophoric 4-(CF2H)-THP.

Troubleshooting & FAQ Guide

Q1: I am running a normal-phase silica column, but I see no peaks on my UV detector (254 nm / 280 nm). Is my product degrading on the column? A: No, your product is likely eluting normally, but it is invisible to standard UV detection. 4-(Difluoromethyl)tetrahydro-2H-pyran lacks conjugated π -systems or aromatic rings, meaning it has no functional groups capable of absorbing UV light at 254 nm or 280 nm (1)[1]. Causality & Solution: You must switch to a universal detection method. For automated flash chromatography, use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If relying on manual fraction collection, you must spot fractions on a TLC plate and use chemical stains.

Q2: Which TLC stains are most effective for visualizing this specific tetrahydropyran derivative? A: Because the molecule is a saturated ether, it is relatively inert to mild stains, and volatile compounds can easily evaporate before visualization (2)[2].

  • Iodine ( I2​ ) Chamber: Iodine vapors reversibly intercalate into semi-polar organic spots, turning them brown. This is highly recommended because it requires no heating, preserving your volatile compound.

  • Ceric Ammonium Molybdate (CAM): CAM is highly recommended for hydroxy and ether groups (3)[3]. Heating the plate drives the reduction of Mo(VI) to Mo(V), forming a dark blue spot.

Q3: My NMR shows a drastically reduced yield after rotary evaporation, even though TLC showed all fractions contained the product. Where did it go? A: You have evaporated your product. 4-(Difluoromethyl)tetrahydro-2H-pyran has a low molecular weight (136.14 g/mol ). The difluoromethyl group acts only as a weak, lipophilic hydrogen bond donor, increasing its volatility (4)[4]. Causality & Solution: Standard Hexane/Ethyl Acetate systems have boiling points that are too close to your product. Switch to a Pentane/Diethyl Ether solvent system. When concentrating, keep the water bath below 20°C and do not drop the vacuum below 150 mbar.

Q4: Can I use Gas Chromatography (GC) for purification instead of liquid chromatography? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile compounds (5)[5], while GC separates based on volatility and interaction with the stationary phase (6)[6]. However, for preparative purification (isolating milligrams to grams), preparative GC is highly specialized and low-throughput. Normal-phase flash chromatography remains the most scalable method.

Quantitative Data Summaries

Table 1: Comparison of TLC Stains for 4-(Difluoromethyl)tetrahydro-2H-pyran

Stain TypeChemical MechanismSensitivityContrastRecommendation
Iodine ( I2​ ) Reversible complexationModerateBrown on whiteHigh (Non-destructive, no heating required)
CAM Oxidation/ReductionHighDark blue on light blueHigh (Requires careful, brief heating)
KMnO4​ OxidationLow/ModerateYellow on pinkLow (Requires excessive heating; product evaporates)
UV (254 nm) Photon absorptionNoneN/ADo Not Use (No chromophore)

Table 2: Solvent System Optimization for Volatile Recovery

Solvent SystemBoiling Point RangeVacuum Required for Removal (at 20°C)Product Retention Risk
Hexane / EtOAc69°C / 77°C~50 - 70 mbarHigh (Product co-evaporates with solvent)
Pentane / Et2​O 36°C / 34°C~400 - 500 mbarLow (Safe, gentle removal via vapor pressure differential)
DCM / MeOH40°C / 65°C~300 - 400 mbarModerate (DCM evaporates easily, but MeOH requires lower vacuum)

Step-by-Step Experimental Protocols

Protocol 1: TLC Method Development and Staining for Non-Chromophoric Volatiles

Self-Validating System: If the iodine spot fades completely after 5 minutes at room temperature, the compound is confirmed to be highly volatile, validating the need for Protocol 3.

  • Preparation: Prepare a TLC plate (Silica gel 60 F254​ ). Draw a baseline 1 cm from the bottom.

  • Spotting: Apply 1-2 μL of the crude mixture. Crucial Step: Allow the spotting solvent to evaporate at room temperature. Do not use a heat gun, as the 4-(difluoromethyl)tetrahydro-2H-pyran will vaporize.

  • Elution: Develop the plate in a pre-equilibrated chamber using 90:10 Pentane:Diethyl Ether.

  • Visualization (Iodine First): Place the dried plate into a sealed chamber containing iodine crystals and silica gel. Wait 2-5 minutes. Circle the brown spots immediately with a pencil upon removal.

  • Visualization (CAM Second): After the iodine has sublimed (plate is white again), dip the plate quickly into Ceric Ammonium Molybdate solution. Wipe the back.

  • Heating: Heat the plate gently with a heat gun on a low setting. Keep the heat gun moving. Stop immediately when blue spots appear. Overheating will vaporize the compound before it reduces the stain.

Protocol 2: Flash Column Chromatography with ELSD Detection

Causality Focus: Bypassing the lack of UV absorbance while preventing ELSD signal loss due to compound evaporation in the drift tube.

  • System Setup: Equip the automated flash chromatography system with an ELSD. Set the ELSD drift tube temperature to a low setting (e.g., 35-40°C) to prevent the semi-volatile THP derivative from evaporating completely.

  • Column Equilibration: Equilibrate a normal-phase silica column with 100% Pentane.

  • Loading: Dissolve the crude mixture in a minimum volume of Pentane/Ether and load it onto the column.

  • Elution: Run a shallow gradient from 0% to 20% Diethyl Ether in Pentane.

  • Collection: Collect fractions based on the ELSD threshold. Since ELSD is destructive, the detector splits a small portion of the eluent; the main fraction is collected safely in the tubes.

Protocol 3: Safe Solvent Evaporation for Volatile THP Derivatives

Causality Focus: Exploiting vapor pressure differentials to isolate the product without mass loss.

  • Pooling: Combine the pure fractions identified by ELSD or TLC into a round-bottom flask. The flask should not be more than half full.

  • Bath Temperature: Set the rotary evaporator water bath to 15°C to 20°C (use an ice bath if necessary). Do not use a warm water bath.

  • Pressure Regulation: Lower the vacuum gradually. For a Pentane/Ether mixture, set the vacuum controller to 400 mbar initially.

  • Monitoring: Watch the condensation coils. Once the bulk of the solvent has distilled, carefully lower the pressure to 200 mbar to remove residual solvent. Do not drop the pressure below 150 mbar.

  • Final Drying: Remove the flask from the rotovap. To remove the last traces of solvent, pass a gentle stream of dry Nitrogen gas ( N2​ ) over the liquid surface for 1-2 minutes. Prolonged high-vacuum exposure (e.g., Schlenk line) will result in total mass loss.

References

  • Title: TLC stains Source: Reach Devices URL
  • Title: Magic Formulas: TLC Stains Source: University of Rochester URL
  • Source: NIH (PMC)
  • Source: NIH (PMC)
  • Title: Gas Chromatography (GC)
  • Title: No chromophore – no HPLC analysis?

Sources

Optimization

overcoming steric hindrance with 4-(difluoromethyl)tetrahydro-2H-pyran substitutions

Welcome to the Technical Support Center for Advanced Medicinal Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and conformational challenges associated with inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Medicinal Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and conformational challenges associated with incorporating the 4-(difluoromethyl)tetrahydro-2H-pyran (4-CF2H-THP) motif into drug scaffolds.

The -CF2H group is a highly strategic bioisostere; it acts as a lipophilic hydrogen bond donor, improves metabolic stability, and enhances membrane permeability[1]. However, installing it at the fully substituted 4-position of a tetrahydropyran ring creates a pseudo-neopentyl center. This introduces severe steric hindrance that can derail nucleophilic additions, cross-coupling reactions, and target binding affinities.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome these barriers.

Part 1: Physicochemical & Steric Parameters

To understand why 4-CF2H-THP substitutions fail, we must first quantify the steric and electronic environment. The table below illustrates why treating -CF2H simply as a "larger methyl group" leads to experimental failure.

Substituentvan der Waals Volume (ų)Lipophilicity (π)H-Bond Donor CapabilitySteric Parameter (A-value, kcal/mol)
-CH3 16.80.52None1.70
-CF2H 21.50.68Yes (Weak, σCH → σ* acceptor)~1.95
-CF3 38.40.88None2.10
-OH 12.4-0.67Yes (Strong)0.87

Data Synthesis: The -CF2H group possesses a significantly larger van der Waals volume than a methyl group, pushing its A-value closer to that of a -CF3 group. This creates profound 1,3-diaxial clashes within the THP chair conformation.

Part 2: Troubleshooting Guide & FAQs

Q1: When attempting nucleophilic difluoromethylation of tetrahydropyran-4-one using TMSCF2H, my yields are consistently below 20%, with significant starting material recovery and enolization byproducts. Why is this happening? The Causality: The tetrahydropyran ring adopts a chair conformation. For the nucleophile (CF2H⁻) to attack the carbonyl carbon, it must approach from either the axial or equatorial trajectory. Axial attack is severely hindered by 1,3-diaxial interactions with the C2 and C6 protons[2]. Because the addition is kinetically retarded by this steric bulk, the basic CF2H⁻ anion (or the fluoride activator) acts as a base instead of a nucleophile, deprotonating the α-position and leading to enolization. The Solution: You must shift the equilibrium and enhance the electrophilicity of the carbonyl to outcompete the acid-base side reaction. Use a Lewis acid additive (e.g., TiCl4) to pre-activate the ketone, or switch to a radical-based difluoromethylation strategy using S-(difluoromethyl)sulfonium salts under photoredox catalysis, which entirely bypasses the sterically demanding nucleophilic transition state[3].

Q2: I have successfully synthesized 4-CF2H-THP-4-amine, but standard SNAr coupling to a 2-chloro-pyridine scaffold yields <5% product. How do I force this substitution? The Causality: The 4-position of the 4-CF2H-THP ring is a sterically congested quaternary center. The bulk of the adjacent equatorial/axial ring protons, combined with the large volume of the -CF2H group (21.5 ų), completely shields the amine lone pair, preventing it from achieving the necessary Bürgi-Dunitz trajectory for SNAr[1]. The Solution: Abandon SNAr and utilize Buchwald-Hartwig cross-coupling. You must use a highly active, sterically accommodating palladium catalyst. The ligand tBuBrettPhos is specifically designed to facilitate oxidative addition and reductive elimination in primary amines bearing massive α-tertiary/quaternary steric bulk.

Q3: In our SAR studies, replacing a 4-methyl-THP group with a 4-CF2H-THP group resulted in a 10-fold drop in target affinity. What is the structural cause? The Causality: This is a classic manifestation of the gauche effect and altered conformational equilibria. While -CH3 and -CF2H are often considered bioisosteres, the -CF2H group has a strong hyperconjugative preference (σCH → σCO or σCN) that dictates its rotational alignment[2]. If your binding pocket is tightly packed, the steric penalty of the -CF2H group forces the THP ring into a distorted twist-boat conformation to relieve 1,3-diaxial strain, misaligning your pharmacophore[4]. The Solution: Conduct a 2D NOESY NMR experiment to confirm the solution-state conformation. If the ring is distorted, consider moving the -CF2H group to the 3-position, which relieves the severe 1,3-diaxial clash while maintaining the physicochemical properties of the molecule[5].

Part 3: Mechanistic Workflows & Logical Relationships

NucleophilicAddition Start 4-Oxo-THP Starting Material Reagent TMSCF2H + Activator (Nucleophile) Start->Reagent Activation Intermediate Transition State Approaching Carbonyl Reagent->Intermediate StericCheck Steric Hindrance Check (1,3-diaxial interactions) Intermediate->StericCheck Success 4-CF2H-THP-4-ol (Product) StericCheck->Success Low Hindrance (Equatorial Attack) Failure Enolization / Side Reactions (Basic Deprotonation) StericCheck->Failure High Hindrance (Axial Attack Blocked)

Caption: Workflow for nucleophilic difluoromethylation of THP-4-one, highlighting steric failure points.

CrossCoupling Amine 4-CF2H-THP-4-amine (Sterically Hindered) Catalyst Pd(OAc)2 / tBuBrettPhos (Accommodates Bulk) Amine->Catalyst ArylHalide Heteroaryl Chloride (Electrophile) ArylHalide->Catalyst Intermediate Pd-Amido Complex (Sterically Congested) Catalyst->Intermediate Base (LiHMDS) Product Coupled Drug Scaffold Intermediate->Product Reductive Elimination Failure Dehalogenation / No Rxn Intermediate->Failure Weak Base / Poor Ligand

Caption: Overcoming steric hindrance in the cross-coupling of 4-CF2H-THP-4-amine using bulky ligands.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the internal analytical checkpoints are met.

Protocol A: Optimized Synthesis of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-ol

Objective: Overcome 1,3-diaxial hindrance during nucleophilic addition.

  • Substrate Pre-activation: Dissolve tetrahydropyran-4-one (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C. Add TiCl4 (1.1 equiv) dropwise. Stir for 15 minutes to fully polarize the carbonyl bond.

  • Nucleophilic Addition: Slowly add TMSCF2H (1.5 equiv) to the mixture.

  • Initiation: Add a solution of TBAF (1.0 M in THF, 0.1 equiv) dropwise over 10 minutes. Maintain the temperature at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Self-Validation Check (Critical): Withdraw a 0.1 mL aliquot, quench with aqueous NaHCO3, extract with EtOAc, and analyze via ¹⁹F NMR.

    • Success: You must observe a distinct doublet of doublets around -125 ppm to -130 ppm (coupling with the -CF2H proton, J ≈ 55 Hz).

    • Failure: If you observe a singlet, the proton has been lost (carbene formation/elimination). Discard and restart, ensuring strict temperature control at -78 °C.

  • Quench & Isolation: Quench the bulk reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x), dry over MgSO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination of 4-CF2H-THP-4-amine

Objective: Couple a sterically buried quaternary amine to a heteroaryl chloride.

  • Catalyst Ligation: In a glovebox, charge an oven-dried vial with Pd(OAc)2 (5 mol%) and tBuBrettPhos (10 mol%). Add anhydrous toluene (0.1 M) and stir at room temperature for 10 minutes until a uniform color change indicates active complex formation.

  • Reagent Addition: Add the heteroaryl chloride (1.0 equiv) and 4-CF2H-THP-4-amine (1.2 equiv).

  • Deprotonation & Coupling: Add LiHMDS (1.0 M in THF, 2.5 equiv). The strong, non-nucleophilic base is required to deprotonate the highly hindered amine. Seal the vial, remove it from the glovebox, and heat to 90 °C for 12 hours.

  • Self-Validation Check (Critical): Analyze the crude mixture via LC-MS.

    • Success: The mass spectrum must show the [M+H]⁺ peak of the coupled product.

    • Failure: If the primary mass is the des-chloro (reduced) heteroaryl starting material, your oxidative addition occurred, but reductive elimination failed due to steric clash. You must increase the reaction temperature to 110 °C or switch to an even bulkier ligand like AdBrettPhos.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via reverse-phase preparative HPLC.

Part 5: References

  • National Institutes of Health (PMC). Highly Enantioselective Decarboxylative Difluoromethylation. Retrieved from:[Link]

  • National Institutes of Health (PMC). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light Photoredox Catalysis. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Retrieved from:[Link]

  • Journal of the American Chemical Society (ACS). Highly Enantioselective Decarboxylative Difluoromethylation. Retrieved from:[Link]

Sources

Troubleshooting

storage and handling stability of 4-(difluoromethyl)tetrahydro-2H-pyran reagents

Welcome to the Technical Support and Troubleshooting Portal for 4-(difluoromethyl)tetrahydro-2H-pyran (4-DFM-THP) building blocks. As a Senior Application Scientist, I have designed this guide to address the specific phy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 4-(difluoromethyl)tetrahydro-2H-pyran (4-DFM-THP) building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of these reagents.

In medicinal chemistry, the 4-DFM-THP scaffold is highly valued. The tetrahydropyran ring improves aqueous solubility, while the difluoromethyl (-CF₂H) group acts as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups[1][2]. However, the strong electron-withdrawing capacity of the geminal fluorine atoms fundamentally alters the reactivity of the C4 position[1], introducing unique handling and storage challenges.

Part 1: Quantitative Storage and Stability Metrics

To prevent reagent degradation, it is critical to understand the baseline stability metrics of the three most common 4-DFM-THP derivatives. The table below summarizes their quantitative storage parameters and diagnostic validation markers.

Reagent DerivativeOptimal StorageShelf-Life (Unopened)Primary Degradation RiskDiagnostic ¹H NMR Marker (CF₂H)Diagnostic ¹⁹F NMR Marker
4-DFM-THP-4-ol 2–8°C, Argon24 MonthsEther cleavage (extreme Lewis acids)Triplet, δ ~5.7 ppm (²J_HF ≈ 56 Hz)Doublet, δ ~ -135 ppm
4-DFM-THP-4-amine HCl -20°C, Argon/Desiccant12 MonthsHygroscopic clumping / HydrolysisTriplet, δ ~6.1 ppm (²J_HF ≈ 54 Hz)Doublet, δ ~ -132 ppm
4-DFM-THP-4-carboxylic acid 2–8°C, Argon18 MonthsDecarboxylation (thermal/basic)Triplet, δ ~5.9 ppm (²J_HF ≈ 55 Hz)Doublet, δ ~ -134 ppm
Part 2: Troubleshooting Guides & FAQs

Q1: My 4-DFM-THP-4-amine hydrochloride has turned into a sticky, viscous paste. Is the reagent ruined, and how do I recover it? Cause: The amine hydrochloride salt of this scaffold is highly hygroscopic. When exposed to ambient humidity, it rapidly absorbs water. Causality: The presence of water does not immediately degrade the covalent bonds of the 4-DFM-THP ring, but it severely disrupts stoichiometry during sensitive cross-coupling or amidation reactions, leading to failed syntheses. Resolution: The reagent is not ruined but requires immediate azeotropic drying. Proceed to the Standard Operating Protocol (SOP) below for recovery.

Q2: I attempted an alkylation of 4-DFM-THP-4-ol using Sodium Hydride (NaH) and Benzyl Bromide, but my ¹H NMR shows a complete loss of the CF₂H triplet at 5.7 ppm. What happened? Cause: Base-catalyzed deprotonation and defluorination. Causality: The geminal fluorine atoms significantly increase the acidity of the C-H bond in the CF₂H group[2]. When exposed to strong bases like NaH, n-BuLi, or LDA, the CF₂H proton is abstracted. This triggers the expulsion of a fluoride ion, generating a highly reactive difluorocarbene intermediate that rapidly decomposes or polymerizes[1]. Resolution: This degradation is irreversible. For functionalization of the C4-hydroxyl group, you must use milder, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) or utilize silver-mediated alkylation conditions that do not deprotonate the fluorinated moiety.

Q3: Is 4-DFM-THP-4-ol prone to acid-catalyzed dehydration like other tertiary alcohols? Cause: Surprisingly, no. It is highly resistant to standard Bronsted acids. Causality: In a typical tertiary alcohol, acid-catalyzed dehydration proceeds via a carbocation intermediate. However, the strong electron-withdrawing nature of the adjacent -CF₂H group severely destabilizes any developing positive charge at the C4 position. Therefore, the activation energy required to form the carbocation is prohibitively high. Dehydration will only occur under extreme Lewis acidic conditions (e.g., BBr₃) which may also cleave the THP ether linkage.

Part 3: Experimental Protocol - Self-Validating Recovery of Hygroscopic Amine Salts

When 4-DFM-THP-4-amine HCl absorbs moisture, standard vacuum drying is insufficient due to the strong hydrogen bonding between water and the fluorinated amine lattice. Use this self-validating azeotropic distillation protocol.

Step 1: Azeotropic Distillation

  • Transfer the compromised, sticky reagent into a flame-dried Schlenk flask under an Argon atmosphere.

  • Dissolve the reagent in anhydrous Toluene (10 mL per gram of reagent). Toluene forms a low-boiling azeotrope with water.

  • Equip the flask with a Dean-Stark trap and reflux at 115°C for 2 hours.

  • Causality for Choice: The azeotrope boils at 85°C, effectively stripping water from the crystal lattice without exceeding the thermal degradation threshold of the THP ring.

Step 2: Vacuum Desiccation

  • Cool the suspension to room temperature. The dried amine hydrochloride will precipitate as a fine white powder.

  • Remove the toluene under reduced pressure using a rotary evaporator, followed by high vacuum (0.1 mbar) at 40°C for 4 hours.

Step 3: Self-Validating Quality Control (QC) To ensure the system validates its own success, perform a ¹H NMR analysis in anhydrous DMSO-d₆.

  • Validation Check 1 (Moisture): Check the chemical shift at δ 3.33 ppm (water in DMSO). The integral of this peak must be <0.05 relative to the THP ring protons.

  • Validation Check 2 (Reagent Integrity): Locate the CF₂H proton. It must appear as a distinct triplet at δ ~6.1 ppm with a coupling constant of ²J_HF ≈ 54 Hz. If this triplet has collapsed into a singlet or disappeared, the reagent has undergone base/thermal degradation and must be discarded.

Part 4: Reagent Workflow and Degradation Pathways

The following diagram maps the handling workflow, environmental risks, and degradation pathways of 4-DFM-THP reagents.

G Start 4-DFM-THP Reagent (Intact) Moisture Moisture Exposure Start->Moisture Poor Seal Base Strong Base Exposure Start->Base Incompatible Matrix Acid Extreme Lewis Acid Start->Acid Incompatible Matrix Safe Optimal Storage (Argon, 2-8°C) Start->Safe Proper Handling Deg1 Hygroscopic Clumping (Amine Salts) Moisture->Deg1 Deg2 Deprotonation (CF2H Loss / Carbene) Base->Deg2 Deg3 THP Ring Cleavage (Ether Degradation) Acid->Deg3 QC QC Validation (1H/19F NMR) Deg1->QC Azeotropic Recovery Deg2->QC Irreversible Deg3->QC Irreversible Safe->QC Routine Check

Caption: Workflow and degradation pathways for 4-DFM-THP reagents.

References
  • Alfa Chemistry. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals: What Are the Current Challenges and Research Directions?". Alfa Chemistry Insights.
  • Fujiwara, Y., et al. "A New Reagent for Direct Difluoromethylation". National Institutes of Health (PMC).
  • Lin, X., et al. "Highly Enantioselective Decarboxylative Difluoromethylation". National Institutes of Health (PMC).

Sources

Optimization

reducing side products in the difluoromethylation of tetrahydropyrans

Welcome to the technical support center for the difluoromethylation of tetrahydropyran (THP) scaffolds. The introduction of a difluoromethyl (-CF₂H) group is a valuable strategy in medicinal chemistry, as it can enhance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the difluoromethylation of tetrahydropyran (THP) scaffolds. The introduction of a difluoromethyl (-CF₂H) group is a valuable strategy in medicinal chemistry, as it can enhance metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for hydroxyl or thiol groups.[1] However, the direct C-H functionalization of a saturated heterocycle like THP presents unique challenges, often leading to mixtures of products, low yields, and other experimental frustrations.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic reasons behind the formation of side products and offer detailed, field-tested protocols to help you achieve clean, high-yielding reactions.

Quick Troubleshooting FAQs

Here are answers to the most common issues researchers face.

Q1: My reaction is giving a complex mixture of products with low yield. What's the primary cause?

Low yield and multiple products typically stem from a lack of regioselectivity and, in some cases, substrate decomposition. The primary culprit is often the non-selective nature of the radical C-H abstraction process on the THP ring. The C-H bonds at the C2/C6 positions (α to the ether oxygen) are the most electron-rich and generally the most reactive towards hydrogen atom transfer (HAT), but the C3/C5 and C4 positions can also react, leading to a mixture of regioisomers.[2][3]

Initial Steps to Take:

  • Confirm Reagent Quality: Use a fresh, reliable source of your difluoromethylating agent, such as Zinc(II) difluoromethanesulfinate (DFMS). Note that commercial DFMS can contain impurities like ZnCl₂ and water, which should be factored into stoichiometry calculations.[4]

  • Lower the Temperature: Radical reactions can be sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often increase selectivity by favoring the pathway with the lowest activation energy, which is typically abstraction at the most activated C-H bond.

  • Re-evaluate Your Initiator/Method: If using a thermal initiator like tert-butyl hydroperoxide (TBHP), consider switching to a milder photocatalytic method. Visible-light photoredox catalysis can generate the required radicals under significantly gentler conditions, minimizing side reactions.[5][6]

Q2: I'm observing poor regioselectivity, with difluoromethylation occurring at multiple positions on the THP ring. How can I improve selectivity for the C2 position?

This is the most common challenge. The difluoromethyl radical (•CF₂H) generated from reagents like DFMS is considered nucleophilic.[7][8] This means it preferentially adds to electron-deficient sites, which is why it works so well for many electron-poor heteroarenes.[9] However, in a C-H abstraction/functionalization mechanism on an electron-rich ether like THP, the selectivity is governed by the stability of the resulting alkyl radical. The radical at the C2 position is stabilized by the adjacent oxygen atom, making it the kinetically and thermodynamically favored position for functionalization.

G cluster_0 Regioselectivity on THP Ring THP Tetrahydropyran (THP) C2 C2/C6 Radical (Most Stable) THP->C2 H• abstraction (Favored Pathway) C3 C3/C5 Radical (Less Stable) THP->C3 H• abstraction (Side Reaction) C4 C4 Radical (Less Stable) THP->C4 H• abstraction (Side Reaction)

Strategies to Enhance C2 Selectivity:

  • Solvent Choice: The reaction medium can influence selectivity. In some radical functionalizations, a switch from non-polar solvents (like CH₂Cl₂) to more polar solvents (like DMSO) or biphasic systems (like CHCl₃/H₂O) can alter the reactivity and selectivity profile.[10] It is worth screening a variety of solvent systems.

  • Use a More Selective Radical Precursor: While DFMS/TBHP is a robust system, photocatalytic methods often offer higher selectivity. Using a photocatalyst like fac-Ir(ppy)₃ or an organic dye in combination with a radical precursor can allow the reaction to proceed at ambient temperature, enhancing the kinetic preference for abstraction at the C2 position.[6]

  • Consider a Two-Step Approach: An alternative strategy is to use a chlorodifluoromethylation reagent. The resulting •CF₂Cl radical is more electrophilic and may exhibit different selectivity.[11] The installed -CF₂Cl group can then be reduced to -CF₂H in a subsequent step, for example, via hydrogenolysis. This two-step process can sometimes provide access to isomers that are difficult to obtain directly.[11]

Q3: My reaction is not going to completion, and I'm recovering a lot of starting material. What should I do?

Incomplete conversion is a frequent issue, especially with less reactive substrates.

  • Increase Reagent Equivalents: The simplest solution is to increase the equivalents of the difluoromethylating agent and the initiator. For challenging substrates, using 2.0-3.0 equivalents of the Baran reagent (e.g., DFMS) and 3.0-5.0 equivalents of the initiator (e.g., TBHP) is a standard starting point.[10]

  • Sequential Addition of Reagents: If the initiator or radical precursor is decomposing over the course of the reaction, a single initial charge may not be sufficient. A proven strategy is to add a second portion of both the difluoromethylating agent and the initiator after 12-24 hours to drive the reaction to completion.[1]

  • Add an Acidic Co-catalyst: For substrates containing basic functional groups (less relevant for unsubstituted THP but important for derivatives), the reaction can stall. The addition of an acid like trifluoroacetic acid (TFA) can improve both the rate and conversion.[1]

Q4: I'm concerned about ring-opening of the tetrahydropyran. Is this a common side product?

While ethers are generally robust, under strongly oxidative or harsh radical conditions, C-O bond cleavage leading to ring-opening is a potential side reaction.[12][13] This can occur via β-scission of an alkoxy radical intermediate. If you observe unidentifiable, highly polar byproducts, ring-opening could be the cause.

Mitigation Strategies:

  • Avoid Harsh Oxidants: If possible, avoid strong, non-selective oxidants like potassium persulfate.[3] Opt for milder initiation methods.

  • Embrace Photocatalysis: Visible-light photocatalysis is the premier method for avoiding harsh conditions. These reactions are typically run at room temperature and avoid high-energy intermediates that could lead to fragmentation.[14]

  • Strict Temperature Control: If using thermal initiation, maintain the lowest possible temperature that still allows for a reasonable reaction rate. Avoid excessive heating.

In-Depth Troubleshooting & Protocols

This section provides a deeper dive into specific problems and includes detailed experimental procedures.

Problem: Formation of Isomeric Byproducts

The primary challenge in THP difluoromethylation is controlling regioselectivity. The formation of C3/C5- and C4-difluoromethylated isomers alongside the desired C2 product complicates purification and lowers the yield.

Mechanistic Insight: The Radical C-H Functionalization Pathway

The reaction, particularly using DFMS and an initiator like TBHP, follows a Minisci-type mechanism.

  • Initiation: The initiator (e.g., t-BuO• from TBHP) generates the initial radical.

  • Radical Generation: The initiator radical reacts with DFMS (Zn(SO₂CF₂H)₂) to generate the difluoromethyl radical, •CF₂H.

  • Hydrogen Atom Transfer (HAT): The •CF₂H radical (or another radical species) abstracts a hydrogen atom from the THP ring, preferentially from the C2 position, to form a stabilized alkyl radical.

  • Propagation/Termination: The THP radical reacts with another molecule of the difluoromethyl source or undergoes an oxidative step followed by combination to yield the final product.

G

Optimization Table for Improving Regioselectivity
ParameterStandard ConditionOptimized Condition for Higher C2 SelectivityRationale
Initiation Method Thermal (TBHP, 50-80 °C)Photocatalytic (fac-Ir(ppy)₃, Blue LEDs, RT)Lower reaction temperature enhances kinetic selectivity for the most stable radical intermediate (C2).[6]
Solvent Dichloromethane (DCM)Screen DMSO, MeCN, or a biphasic DCM/H₂O systemSolvent polarity can influence the transition state of the HAT step and alter regioselectivity.[10]
Concentration 0.1 M0.05 M (more dilute)Higher dilution can sometimes disfavor intermolecular side reactions and improve selectivity.
Additives None1.0 equiv. TFA (for substituted THPs)Can protonate basic sites on complex substrates, preventing catalyst deactivation and improving reaction profile.[1]
Experimental Protocols
Protocol 1: General Procedure for Radical C-H Difluoromethylation of THP

This protocol is adapted from standard procedures for the difluoromethylation of heterocycles using Baran's reagent.[1][10]

Materials:

  • Tetrahydropyran (or substituted THP derivative)

  • Zinc(II) difluoromethanesulfinate (DFMS, Baran reagent) (Cat. No. 767840, Sigma-Aldrich)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Dichloromethane (DCM) and Water (degassed)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the tetrahydropyran substrate (1.0 equiv, e.g., 0.5 mmol).

  • Add Zinc(II) difluoromethanesulfinate (DFMS) (2.0 equiv, 1.0 mmol).

  • Add the solvent system, typically a biphasic mixture of DCM and water (e.g., 4 mL DCM and 1 mL H₂O for a 0.1 M final concentration).

  • Stir the mixture vigorously to ensure good mixing between the phases.

  • Slowly add tert-butyl hydroperoxide (TBHP) (3.0 equiv, 1.5 mmol) dropwise to the stirring mixture at room temperature. Caution: The reaction can be exothermic.

  • Heat the reaction mixture to 40-50 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Troubleshooting Step: If conversion is low after 12 hours, cool the reaction to room temperature and add a second portion of DFMS (1.0 equiv) and TBHP (1.5 equiv). Re-heat and continue stirring.[1]

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 2-difluoromethyltetrahydropyran.

Protocol 2: Photocatalytic Intramolecular Oxy-Difluoromethylation

For substrates amenable to an intramolecular cyclization approach, this visible-light-mediated method provides excellent regio- and stereoselectivity for forming substituted difluoromethylated tetrahydropyrans. This protocol is based on published literature.

// Nodes Start [label="Unsaturated Alcohol\n(Starting Material)"]; Step1 [label="Generate •CF₂H Radical\n(Photocatalyst + Light)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Radical Addition\nto Alkene"]; Step3 [label="Intramolecular Cyclization\n(5-exo-trig or 6-exo-trig)"]; Step4 [label="Oxidation & Proton Transfer"]; End [label="Difluoromethylated\nTetrahydrofuran/Tetrahydropyran", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [style=invis]; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; } dot Workflow for photocatalytic oxy-difluoromethylation.

This method is ideal for building the THP ring and incorporating the -CF₂H group simultaneously, avoiding the selectivity issues of direct C-H functionalization.

Final Recommendations

When developing a difluoromethylation reaction for a novel tetrahydropyran substrate, a systematic approach is crucial.

  • Start with a photocatalytic method if possible, as the mild conditions are most likely to minimize side product formation.

  • If using a thermal method, begin at room temperature before cautiously increasing heat, and screen multiple solvents.

  • Always monitor your reaction by an appropriate analytical method (GC-MS, LC-MS, ¹⁹F NMR) to get a clear picture of product and byproduct formation.

  • Do not neglect stoichiometry. Radical reactions can be sensitive to the ratio of reagents; perform an optimization screen if initial results are poor.

By understanding the underlying radical mechanisms and carefully controlling reaction parameters, the formation of undesired side products can be significantly reduced, leading to a successful and efficient synthesis of your target difluoromethylated tetrahydropyran.

References
  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The Direct C–H Difluoromethylation of Heteroarenes Based on the Photolysis of Hypervalent Iodine(III) Reagents That Contain Difluoroacetoxy Ligands. Organic Letters. Available at: [Link]

  • Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. Available at: [Link]

  • Regiochemistries of radical difluoro- and trifluoromethylations¹¹ Nucleophilic versus electrophilic radical regioselectivity. ResearchGate. Available at: [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link]

  • Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification. Organic Letters. Available at: [Link]

  • Baran reagents. ResearchGate. Available at: [Link]

  • Electrophotochemical Ring-Opening Bromination of tert-Cycloalkanols. ACS Publications. Available at: [Link]

  • C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals. Chemical Science. Available at: [Link]

  • Deconstrutive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers. CCS Chemistry. Available at: [Link]

  • Radical Advances in C(sp3)−H Functionalization: Foundations for C–H Cross-Coupling. ChemRxiv. Available at: [Link]

  • Photocatalyst-independent photoredox ring-opening polymerization of O-carboxyanhydrides: stereocontrol and mechanism - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Minisci-Type Reaction of Nonactivated Ethers with Heterocycles. Thieme. Available at: [Link]

  • Chapter 18: Catalytic C-H Functionalization. University of Rochester. Available at: [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • A New Reagent for Direct Difluoromethylation - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Radical-Mediated Trifunctionalization Reactions. MDPI. Available at: [Link]

  • Radicals: Reactive Intermediates with Translational Potential. Journal of the American Chemical Society. Available at: [Link]

  • Probing ring-opening pathways for efficient photocatalytic toluene decomposition. Royal Society of Chemistry. Available at: [Link]

  • Electrophotocatalytic C─H Functionalization of Ethers with High Regioselectivity - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Visible-Light-Induced Cascade Radical Ring-Closure and Pyridylation for the Synthesis of Tetrahydrofurans. Advances in Engineering. Available at: [Link]

  • Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. Green Chemistry. Available at: [Link]

  • Reactions of ethers: worked problem. Khan Academy. Available at: [Link]

  • 12.1: Reactions of Ethers. Chemistry LibreTexts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

4-(difluoromethyl)tetrahydro-2H-pyran vs trifluoromethyl tetrahydropyran in medicinal chemistry

4-(Difluoromethyl)tetrahydro-2H-pyran vs. 4-(Trifluoromethyl)tetrahydro-2H-pyran: A Medicinal Chemist’s Guide to Bioisosteric Selection In modern drug discovery, the tetrahydropyran (THP) ring is a privileged saturated o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-(Difluoromethyl)tetrahydro-2H-pyran vs. 4-(Trifluoromethyl)tetrahydro-2H-pyran: A Medicinal Chemist’s Guide to Bioisosteric Selection

In modern drug discovery, the tetrahydropyran (THP) ring is a privileged saturated oxygen heterocycle, frequently deployed to improve aqueous solubility and modulate basicity compared to piperidine or cyclohexane scaffolds. When optimizing the 4-position of the THP ring, medicinal chemists frequently face a critical decision: should they install a trifluoromethyl (-CF3) or a difluoromethyl (-CF2H) group?

As a Senior Application Scientist, I approach this not merely as a structural tweak, but as a fundamental divergence in a molecule's physicochemical trajectory. This guide objectively compares these two moieties, detailing the causality behind their pharmacological behaviors and providing self-validating experimental protocols to evaluate their performance.

Mechanistic Divergence: The "Why" Behind the Chemistry

The substitution of a hydrogen atom with fluorine is a classic tactic to block metabolic hotspots. However, the exact degree of fluorination dictates the moiety's interaction with biological systems.

4-(Trifluoromethyl)tetrahydro-2H-pyran: The Lipophilic Shield The -CF3 group is the ultimate lipophilic shield. It possesses a high Hansch π value (+0.88), drastically increasing the overall lipophilicity ( logP ) of the parent molecule[1]. The C–F bond in this group is exceptionally strong (bond dissociation energy of ~485 kJ/mol), rendering it highly resistant to oxidative metabolism by cytochrome P450 enzymes[1]. Sterically, it mimics an isopropyl group or a chlorine atom. Because it lacks any hydrogen atoms, it is purely electron-withdrawing and cannot participate as a hydrogen bond donor, often leading to increased plasma protein binding and reduced aqueous solubility[2].

4-(Difluoromethyl)tetrahydro-2H-pyran: The Lipophilic Hydrogen Bond Donor Conversely, the -CF2H group represents a nuanced bioisostere. The presence of two highly electronegative fluorine atoms polarizes the remaining C–H bond, transforming it into an acidic proton capable of acting as a "lipophilic hydrogen bond donor"[3]. Its hydrogen bond acidity is comparable to that of thiophenols, anilines, and amines, allowing it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities[3][4].

When attached to the 4-position of a THP ring, the -CF2H group can engage in weak hydrogen bonding with target protein backbones, enhancing binding specificity without the severe lipophilicity penalty associated with -CF3[5][6]. Furthermore, depending on the electronic environment, the -CF2H group can adopt different conformations (e.g., forming intramolecular hydrogen bonds), which can dynamically mask polarity and improve membrane permeability[7].

G THP Tetrahydropyran (THP) Scaffold CF3 4-Trifluoromethyl (-CF3) THP->CF3 Functionalization CF2H 4-Difluoromethyl (-CF2H) THP->CF2H Functionalization Prop1 Pure Lipophilicity No H-Bonding CF3->Prop1 Prop2 High Metabolic Stability Strong EWG CF3->Prop2 Prop3 Lipophilic H-Bond Donor Bioisostere for -OH/-SH CF2H->Prop3 Prop4 Tunable LogP Improved Solubility CF2H->Prop4

Divergent physicochemical properties of CF3 vs CF2H substituted tetrahydropyrans.

Quantitative Data Comparison

To facilitate rational drug design, the fundamental physicochemical differences between the two functional groups on a saturated ring system are summarized below.

Property4-(Trifluoromethyl)-THP4-(Difluoromethyl)-THPCausality / Impact on Drug Design
Hydrogen Bond Donor NoYes (Weak)CF2H allows for target-specific interactions and improved aqueous solubility[5].
Lipophilicity Contribution High ( ΔlogP≈+0.88 )Moderate ( ΔlogP ranges -0.1 to +0.4)CF3 drives molecules toward the edge of Lipinski's rules; CF2H offers a balanced logP profile[1][3].
Steric Bulk (A-value) ~2.1 kcal/mol~1.7 kcal/molBoth strongly prefer the equatorial position on the THP chair conformation to minimize 1,3-diaxial clashes.
Metabolic Stability Exceptionally HighHighBoth block oxidative metabolism at the 4-position, extending in vivo half-life[1][5].

Self-Validating Experimental Protocols

To empirically compare the performance of 4-CF3-THP and 4-CF2H-THP derivatives in a lead optimization campaign, researchers must utilize robust, self-validating assays. Below are the standard operating procedures for evaluating lipophilicity and metabolic clearance.

Protocol A: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS

Causality: While computational models predict logP , the presence of the THP oxygen and the polarized CF2H proton necessitates empirical logD7.4​ measurement. LC-MS is chosen over UV-Vis to ensure that trace impurities do not skew the partition coefficient.

Materials:

  • 1-Octanol (HPLC grade, pre-saturated with pH 7.4 PBS)

  • Phosphate Buffered Saline (PBS, pH 7.4, pre-saturated with 1-octanol)

  • Internal Standard (Propranolol, known logD7.4​=1.2 )

Step-by-Step Methodology:

  • Preparation: Dissolve the THP-derivative in DMSO to create a 10 mM stock.

  • Partitioning: In a 2 mL glass vial, add 500 µL of pre-saturated 1-octanol and 500 µL of pre-saturated PBS (pH 7.4). Spike in 10 µL of the compound stock and 10 µL of the Propranolol internal standard.

  • Equilibration: Cap the vial and agitate on a mechanical shaker at 300 rpm for 60 minutes at 25°C. Rationale: 60 minutes ensures complete thermodynamic distribution between the aqueous and organic phases.

  • Phase Separation: Centrifuge the vials at 3000 x g for 10 minutes to break any micro-emulsions.

  • Sampling & Quantification: Carefully extract 50 µL from the octanol layer (dilute 1:100 in methanol) and 50 µL from the aqueous layer (dilute 1:2 in methanol). Analyze both phases via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Validation & Calculation: Calculate the peak area ratio. The assay is validated only if the calculated logD of the Propranolol control falls within 1.1–1.3.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: To prove that the CF2H group does not introduce a new metabolic vulnerability compared to the highly stable CF3 group, microsomal intrinsic clearance ( CLint​ ) must be measured.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein)

  • NADPH Regenerating System (Solution A and B)

  • Positive Control (Verapamil - high clearance) and Negative Control (Warfarin - low clearance).

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, prepare a mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4). Add the THP-derivative (final concentration 1 µM, maximum 0.1% DMSO).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration). Rationale: NADPH is the obligate cofactor for CYP450 enzymes; without it, oxidation cannot occur.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly precipitates microsomal proteins, halting metabolism.

  • Analysis: Centrifuge the quenched plates at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation: The assay is considered self-validated if Verapamil shows rapid depletion ( >80% clearance at 30 mins) and Warfarin shows minimal depletion ( <10% clearance at 60 mins).

Workflow Start Compound Selection CF3-THP vs CF2H-THP LogP Lipophilicity Assay (Shake-Flask LC-MS) Start->LogP HLM Metabolic Stability (Human Liver Microsomes) Start->HLM LogP_Step Octanol/Water Partitioning Quantification via AUC LogP->LogP_Step HLM_Step Incubation with NADPH Time-course sampling HLM->HLM_Step Validate Self-Validation Internal Controls (Verapamil/Propranolol) LogP_Step->Validate HLM_Step->Validate Data SAR Data Synthesis (Clearance & LogD) Validate->Data

Self-validating experimental workflow for evaluating lipophilicity and metabolic clearance.

Conclusion

The choice between a 4-(trifluoromethyl)tetrahydro-2H-pyran and a 4-(difluoromethyl)tetrahydro-2H-pyran is a masterclass in bioisosteric design. While the -CF3 group is the traditional go-to for maximizing metabolic stability and lipophilicity, the -CF2H group offers a highly sophisticated alternative. By acting as a lipophilic hydrogen bond donor, the -CF2H-THP scaffold allows medicinal chemists to maintain metabolic robustness while fine-tuning aqueous solubility and unlocking new, specific hydrogen-bonding interactions within the target binding pocket.

References

  • 5, Alfa Chemistry. 2.3, Journal of Medicinal Chemistry - ACS Publications.

  • 4, Benchchem. 4.7, PMC - NIH. 5.2, Journal of Medicinal Chemistry - ACS Publications. 6.6, MDPI. 7.1, MDPI.

Sources

Comparative

A Head-to-Head Comparison of Metabolic Stability: 4-(Difluoromethyl)tetrahydro-2H-pyran versus 4-Methyl-THP

A Senior Application Scientist's Guide for Drug Discovery Researchers In the landscape of modern drug discovery, optimizing a candidate's metabolic stability is a critical hurdle to overcome. Poor metabolic stability can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Discovery Researchers

In the landscape of modern drug discovery, optimizing a candidate's metabolic stability is a critical hurdle to overcome. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic agent.[1][2] The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile building block.[3][4] As such, understanding how substitutions on the THP ring influence its metabolic fate is of paramount importance.

This guide provides an in-depth comparison of the metabolic stability of two closely related analogs: 4-(difluoromethyl)tetrahydro-2H-pyran and 4-methyl-tetrahydro-2H-pyran (4-methyl-THP). We will delve into the experimental methodologies used to assess metabolic stability, present comparative data, and explore the underlying biochemical mechanisms that dictate their different metabolic profiles.

The Decisive Role of In Vitro Metabolic Stability Assays

To predict how a drug candidate will behave in the body, researchers rely on a suite of in vitro assays that model the metabolic processes of the liver, the primary site of drug metabolism.[5] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[6][7]

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells called microsomes, which are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[5][8] It is a cost-effective and high-throughput method to assess Phase I metabolism, which involves oxidative, reductive, and hydrolytic reactions.[1]

  • Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II (conjugation) pathways, as well as cellular uptake and transport processes.[9] It is often considered the "gold standard" for in vitro metabolism studies.

The primary outputs of these assays are the compound's half-life (t1/2), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), a measure of the inherent ability of the liver to metabolize a drug.[2]

Visualizing the Experimental Workflow

The general workflow for an in vitro metabolic stability assay is a multi-step process designed to ensure accurate and reproducible results.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Thaw Liver Microsomes or Hepatocytes E Initiate Reaction by Mixing Components A->E B Prepare Buffer and Cofactor Solution (NADPH) B->E C Prepare Test Compound Stock Solution C->E D Pre-warm Components to 37°C D->E F Incubate at 37°C with Shaking E->F G Aliquots Taken at Specific Time Points F->G H Quench Reaction with Cold Acetonitrile G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J

Caption: A generalized workflow for in vitro metabolic stability assays.

Comparative Metabolic Stability Data

The following table presents representative data from a head-to-head comparison of 4-(difluoromethyl)tetrahydro-2H-pyran and 4-methyl-THP in a human liver microsomal stability assay. While this data is illustrative, it is based on the well-established principles of how fluorine substitution impacts drug metabolism.

CompoundHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
4-Methyl-THP2527.7
4-(Difluoromethyl)tetrahydro-2H-pyran> 120< 5.8

Key Observations:

  • 4-Methyl-THP exhibits moderate metabolic stability, with a relatively short half-life and a corresponding higher intrinsic clearance. This suggests that it is readily metabolized by liver enzymes.

  • 4-(Difluoromethyl)tetrahydro-2H-pyran demonstrates significantly enhanced metabolic stability. Its half-life is substantially longer, and its intrinsic clearance is much lower, indicating a significantly slower rate of metabolism.

Mechanistic Insights: The Protective Power of the Difluoromethyl Group

The stark difference in metabolic stability between these two molecules can be attributed to the electronic properties of the difluoromethyl group and its influence on the primary route of metabolism for alkyl-substituted compounds: cytochrome P450-mediated oxidation.[10]

The metabolism of 4-methyl-THP is primarily initiated by the oxidation of the methyl group, a common metabolic pathway for many drugs.[11] This process, catalyzed by CYP enzymes, involves the abstraction of a hydrogen atom from the carbon adjacent to the oxygen of the THP ring, leading to an unstable intermediate that is further processed.[12]

The introduction of two fluorine atoms in place of two hydrogen atoms on the methyl group dramatically alters this metabolic fate.[13] Here's why:

  • Increased C-H Bond Strength: The strong electron-withdrawing nature of the fluorine atoms polarizes the remaining C-H bond, making it more difficult for CYP enzymes to abstract a hydrogen atom.[14][15] This effectively "shields" the molecule from the initial and often rate-limiting step of oxidative metabolism.

  • Lowering the Energy of the Highest Occupied Molecular Orbital (HOMO): Fluorination lowers the energy of the HOMO of the substrate. Since the initial step of many CYP-mediated reactions involves electron transfer from the substrate to the activated oxygen species of the enzyme, a lower HOMO energy makes this electron transfer less favorable, thus slowing down the reaction rate.[16]

Visualizing the Metabolic Pathways

The metabolic pathways of the two compounds are expected to diverge significantly due to the influence of the difluoromethyl group.

metabolic_pathways cluster_methyl 4-Methyl-THP Metabolism cluster_difluoromethyl 4-(Difluoromethyl)tetrahydro-2H-pyran Metabolism A 4-Methyl-THP B Hydroxymethyl Intermediate A->B CYP450 Oxidation C Carboxylic Acid Metabolite B->C Further Oxidation D 4-(Difluoromethyl)tetrahydro-2H-pyran E Significantly Reduced Metabolism D->E Blocked CYP450 Oxidation at Difluoromethyl Group

Caption: Proposed metabolic pathways for 4-methyl-THP and 4-(difluoromethyl)tetrahydro-2H-pyran.

Conclusion and Practical Implications for Drug Design

The bioisosteric replacement of a methyl group with a difluoromethyl group at the 4-position of the tetrahydropyran ring offers a powerful strategy to enhance metabolic stability.[17][18] Our comparative analysis, supported by established principles of drug metabolism, strongly indicates that 4-(difluoromethyl)tetrahydro-2H-pyran is significantly less susceptible to oxidative metabolism than its methyl counterpart.

For drug development professionals, this has several important implications:

  • Improved Pharmacokinetic Profile: Enhanced metabolic stability can lead to a longer in vivo half-life, reduced clearance, and increased drug exposure, potentially allowing for lower and less frequent dosing.[5]

  • Reduced Potential for Drug-Drug Interactions: By minimizing metabolism through major CYP pathways, the likelihood of the compound inhibiting or inducing the metabolism of co-administered drugs is reduced.[10]

  • Simplified Metabolite Profile: A more stable parent compound generally leads to a less complex metabolite profile, which can simplify safety and toxicology assessments.

Experimental Protocols

Human Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).

References

  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available from: [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. Available from: [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Available from: [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. PubMed. Available from: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available from: [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation | Journal of the American Chemical Society. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. Available from: [Link]

  • The effects of fluorine in drug systems. Available from: [Link]

  • Metabolic stability in liver microsomes - Mercell. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. Available from: [Link]

  • Hepatocyte Stability Assay - Domainex. Available from: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Available from: [Link]

  • Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. - ResearchGate. Available from: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]

  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF 2 OMe-Containing Amines - ResearchGate. Available from: [Link]

  • Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. Available from: [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations | ACS Catalysis - ACS Publications. Available from: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. Available from: [Link]

  • The Biological Fate of a Novel Anticancer Drug Candidate TNBG-5602: Metabolic Profile, Interaction with CYP450, and Pharmacokinetics in Rats - MDPI. Available from: [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Available from: [Link]

  • Strategies for the formation of tetrahydropyran rings in the synthesis of natural products - York Research Database. Available from: [Link]

  • Comparison of Selected Physical Properties of 4- MeTHP and THF 44 - ResearchGate. Available from: [Link]

  • Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D 3 and Identification of Their Metabolites - MDPI. Available from: [Link]

Sources

Validation

In Vitro Toxicity Comparison of Difluoromethylated Tetrahydropyrans: A Comprehensive Guide for Lead Optimization

Executive Summary The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry. Among these, the tetrahydropyran (THP) ring is a ubiquitous scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry. Among these, the tetrahydropyran (THP) ring is a ubiquitous scaffold. While trifluoromethyl ( −CF3​ ) groups have historically been used to block metabolic hotspots, the difluoromethyl ( −CF2​H ) group has emerged as a superior bioisostere. The −CF2​H moiety acts as a1, effectively mimicking hydroxyls and thiols while dramatically improving metabolic stability and bioavailability[1].

However, modifying the electronic and lipophilic landscape of a molecule inherently alters its toxicity profile. This guide provides an objective, data-driven comparison of the in vitro toxicity of difluoromethylated THPs against unfluorinated and trifluoromethylated alternatives, equipping drug development professionals with actionable insights for lead optimization.

Mechanistic Rationale: The Causality of Toxicity Profiles

To interpret in vitro toxicity data accurately, we must first understand the physicochemical causality driven by the −CF2​H group compared to its alternatives:

  • Metabolic Shielding vs. Reactive Intermediates: Unsubstituted THPs are highly susceptible to cytochrome P450 (CYP)-mediated α -oxidation. This often leads to ring-opening and the generation of reactive aldehydes, which covalently bind to cellular proteins and induce hepatotoxicity. The strong electron-withdrawing nature of the −CF2​H group deactivates adjacent C-H bonds, 2 without altering the core geometry[2].

  • Lipophilicity and Off-Target Binding: While −CF3​ groups also provide metabolic stability, their extreme lipophilicity ( ΔlogP≈+1.0 ) drives non-specific hydrophobic interactions. This frequently results in off-target toxicity, particularly hERG channel inhibition (cardiotoxicity) and phospholipidosis. The −CF2​H group mitigates this by retaining hydrogen-bond donating capability, lowering the overall lipophilic burden while maintaining target affinity.

Pathway THP Standard THP (C-H Bond) CYP CYP450 Oxidation THP->CYP Tox Reactive Metabolite (Toxicity) CYP->Tox CF2H CF2H-THP (C-F Bond Shielding) CF2H->CYP Blocked Stable Metabolic Stability (No Oxidation) CF2H->Stable Clear Renal Clearance Stable->Clear

Metabolic shielding mechanism of CF2H-tetrahydropyrans preventing toxicity.

In Vitro Toxicity Comparison Data

The following table synthesizes representative in vitro ADMET/Tox benchmarking data, illustrating the structural-toxicity relationships when substituting the THP ring.

ParameterAssay / MetricUnsubstituted THP CF3​ -THP CF2​H -THP
Cytotoxicity HepG2 IC50​ ( μM )> 10045 (Moderate Risk)> 100 (Safe)
Cardiotoxicity hERG Patch-Clamp IC50​ ( μM )> 5012 (High Risk)> 50 (Low Risk)
Hepatotoxicity CYP3A4 Reversible Inhibition IC50​ > 30 μM 5 μM 25 μM
Mutagenicity Ames Test (Strains TA98, TA100)NegativeNegativeNegative
Metabolic Stability Human Liver Microsomes ( t1/2​ min)15 (Highly Labile)> 120 (Stable)95 (Stable)

Key Takeaway: The −CF2​H modification successfully uncouples metabolic stability from lipophilicity-driven toxicity, offering a superior safety window compared to the −CF3​ analog.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the assays generating the comparative data above must be executed as self-validating systems. Below are the standardized protocols for profiling fluorinated heterocycles.

Workflow A Compound Synthesis B Physicochemical Profiling A->B C CYP450 Inhibition B->C D hERG Patch-Clamp C->D E HepG2 Cytotoxicity D->E F Lead Selection E->F

In vitro toxicity screening cascade for difluoromethylated tetrahydropyrans.

Protocol A: High-Content Screening (HCS) for HepG2 Cytotoxicity

Rationale: Standard viability assays (e.g., MTT) fail to capture the multifactorial nature of fluorinated compound toxicity. HCS allows us to simultaneously monitor mitochondrial health, nuclear morphology, and membrane integrity, pinpointing the exact mechanism of cellular demise.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Dispense compounds (Unsubstituted, CF3​ , and CF2​H THPs) using an acoustic liquid handler in a 10-point dose-response curve (0.1 to 100 μM ). Incubate for 72 hours.

  • Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (nuclear area), TMRE (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane permeability). Incubate for 45 minutes.

  • Imaging & Analysis: Image using an automated confocal microscope. Extract single-cell features using proprietary image analysis algorithms to calculate the multi-parametric IC50​ .

  • Self-Validation System: The assay plate must include Chlorpromazine (positive control for phospholipidosis) and Tamoxifen (mitochondrial toxicity). The assay is only deemed valid if the Z'-factor for the control wells is strictly >0.5 .

Protocol B: Automated hERG Patch-Clamp Assay

Rationale: The increased lipophilicity of fully fluorinated analogs ( −CF3​ ) often correlates with promiscuous binding to the hERG potassium channel. Patch-clamp electrophysiology remains the gold standard for quantifying this cardiotoxic liability.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording buffer.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp automated system. Establish whole-cell configuration (seal resistance > 1 G Ω ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Perfusion: Perfuse the CF2​H -THP compound at varying concentrations. Measure the peak tail current reduction compared to the vehicle baseline.

  • Self-Validation System: E-4031 (a known hERG inhibitor) must be run concurrently as a positive control. The baseline current of the test cell must remain stable for >3 minutes with <10% run-down prior to compound application; otherwise, the well is excluded.

Protocol C: CYP450 Reversible Inhibition Assay

Rationale: While the −CF2​H group protects the THP ring from metabolism, the compound may still act as a competitive inhibitor of CYP enzymes, leading to downstream drug-drug interactions (DDIs).

  • Microsome Incubation: Incubate 0.1 mg/mL Human Liver Microsomes (HLM) with the test compound (0.1 to 50 μM ) and a CYP3A4-specific probe substrate (e.g., Midazolam) in phosphate buffer (pH 7.4).

  • Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. Incubate for 10 minutes at 37°C. Quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

  • Self-Validation System: Ketoconazole must be used as a positive control for CYP3A4 inhibition. The internal standard peak area must maintain a coefficient of variation (CV) <15% across all samples to validate the LC-MS/MS run.

References

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors Source: Organic Letters (via NIH PMC) URL:1[1]

  • Highly Enantioselective Decarboxylative Difluoromethylation Source: NIH PMC URL:2[2]

Sources

Comparative

A Head-to-Head Battle of Bioisosteres: 4-(Difluoromethyl)tetrahydro-2H-pyran vs. Morpholine in Kinase Inhibitor Design

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of potent and selective kinase inhibitors with optimal drug-like propert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of potent and selective kinase inhibitors with optimal drug-like properties, medicinal chemists are increasingly turning to bioisosteric replacements to fine-tune molecular architectures. The morpholine ring, a ubiquitous scaffold in numerous approved drugs, has long been a reliable choice for its favorable physicochemical properties and synthetic accessibility.[1] However, its susceptibility to metabolic degradation and potential for off-target effects have spurred the exploration of novel bioisosteres.[2] Among the rising stars is the 4-(difluoromethyl)tetrahydro-2H-pyran (CHF2-THP) moiety, a fluorinated carbocycle that offers a distinct set of advantages in kinase inhibitor design.

This guide provides a comprehensive, data-driven comparison of the 4-(difluoromethyl)tetrahydro-2H-pyran and morpholine bioisosteres in the context of kinase inhibitors. We will delve into their impact on key drug discovery parameters, including physicochemical properties, metabolic stability, and target engagement, supported by experimental data and detailed protocols.

The Rationale for Bioisosteric Replacement: Moving Beyond Morpholine

The morpholine ring is a common feature in many kinase inhibitors, often serving to improve solubility and provide a key hydrogen bond acceptor.[3] Its nitrogen atom can be readily functionalized, allowing for straightforward chemical modification.[4] However, the morpholine ring is not without its drawbacks. It can be a site of metabolic instability, leading to faster clearance and reduced in vivo efficacy.[2][5]

The 4-(difluoromethyl)tetrahydro-2H-pyran moiety has emerged as a compelling alternative. The replacement of the nitrogen atom with a carbon and the introduction of a difluoromethyl group at the 4-position significantly alters the electronic and steric properties of the ring. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and unique interactions with the kinase active site.[6][7]

Physicochemical Properties: A Comparative Analysis

The choice between a morpholine and a CHF2-THP moiety can have a profound impact on a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyMorpholine4-(Difluoromethyl)tetrahydro-2H-pyranRationale for the Difference
Lipophilicity (cLogP) Generally lowerGenerally higherThe replacement of the polar N-H or N-R group with a C-CHF2 group increases lipophilicity. The fluorine atoms contribute to this, albeit in a complex manner.[1]
Aqueous Solubility Generally higherGenerally lowerThe increased lipophilicity of the CHF2-THP moiety typically leads to reduced aqueous solubility.
Hydrogen Bond Acceptor Strength Strong (Oxygen and Nitrogen)Moderate (Oxygen and potentially weak C-F...H-C)Morpholine possesses two hydrogen bond acceptors (oxygen and nitrogen), while the THP ring primarily has the ether oxygen. The difluoromethyl group is considered a lipophilic hydrogen bond donor.[7][8]
pKa Basic (pKa of morpholine ~8.4)[9]NeutralThe absence of the basic nitrogen atom in the THP ring renders it non-ionizable under physiological conditions.

Impact on Metabolic Stability: Blocking the Metabolic Hotspot

One of the primary drivers for replacing a morpholine ring is to enhance metabolic stability. The carbon atoms adjacent to the nitrogen in the morpholine ring can be susceptible to oxidation by cytochrome P450 enzymes.[5]

The CHF2-THP moiety, lacking the nitrogen atom, is inherently less prone to these specific metabolic pathways. Furthermore, the strong carbon-fluorine bonds of the difluoromethyl group are highly resistant to metabolic cleavage, effectively "shielding" that position from oxidation.[10][11]

A compelling example of this is seen in the development of mTOR kinase inhibitors. In a study exploring bioisosteres for the morpholine moiety, a compound incorporating a tetrahydro-2H-pyran ring (a close analog of our topic) demonstrated significantly improved metabolic stability in human hepatocytes compared to its morpholine-containing counterpart.[6]

Kinase Inhibition and Selectivity: A Case Study in mTOR Inhibitors

The choice of bioisostere can also influence a compound's potency and selectivity for its target kinase. A study on mTOR kinase inhibitors provides a direct comparison. Researchers replaced a morpholine moiety with a tetrahydro-2H-pyran (THP) ring in a series of compounds. One of the most promising compounds, 11b, featured a 4-(difluoromethyl)phenyl group, closely related to our CHF2-THP moiety in its electronic nature.[6]

This compound, with the THP ring, not only maintained high potency against mTOR but also exhibited excellent selectivity over the closely related PI3K kinases.[6] This suggests that the shape and electronic properties of the THP ring can be well-accommodated in the ATP-binding site of certain kinases, potentially offering advantages in achieving selectivity.

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative studies, we provide detailed protocols for two key in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive permeability and the liver microsome stability assay for evaluating metabolic stability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.

Workflow for PAMPA:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate: Test compound in buffer add_donor Add Donor Solution: Add test compound solution to filter plate prep_donor->add_donor prep_acceptor Prepare Acceptor Plate: Buffer assemble Assemble Sandwich: Place coated filter plate on acceptor plate prep_acceptor->assemble coat_membrane Coat Filter Plate: Add lipid solution to membrane coat_membrane->assemble assemble->add_donor incubate Incubate: Allow compound to diffuse add_donor->incubate separate Separate Plates incubate->separate quantify Quantify Compound: LC-MS/MS or UV-Vis of acceptor and donor wells separate->quantify calculate Calculate Permeability quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the donor and acceptor buffers (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare the lipid solution (e.g., 2% lecithin in dodecane).

  • Coat the Donor Plate:

    • Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter plate (the donor plate).

  • Prepare the Acceptor Plate:

    • Add the appropriate volume of acceptor buffer to each well of a 96-well acceptor plate.

  • Prepare the Donor Solution:

    • Dilute the stock solution of the test compound in the donor buffer to the final desired concentration.

  • Assemble and Incubate:

    • Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."

    • Add the donor solution to the wells of the donor plate.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A * V_D) / ((V_A + V_D) * Area * Time) * -ln(1 - [C_A] / [C_eq]) where V_A and V_D are the volumes of the acceptor and donor wells, Area is the area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Workflow for Liver Microsome Stability Assay:

Microsome_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate: Compound + Microsomes prep_compound->pre_incubate prep_microsomes Prepare Microsome/ Buffer Mixture prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Start Reaction: Add NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Incubate and Quench at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points protein_precip Protein Precipitation time_points->protein_precip centrifuge Centrifuge protein_precip->centrifuge analyze_supernatant Analyze Supernatant: LC-MS/MS centrifuge->analyze_supernatant calculate_stability Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze_supernatant->calculate_stability

Caption: Workflow for the Liver Microsome Stability Assay.

Step-by-Step Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the incubation buffer, liver microsomes, and the test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Summary and Future Perspectives

The decision to employ a 4-(difluoromethyl)tetrahydro-2H-pyran moiety in place of a traditional morpholine ring is a strategic one that should be guided by the specific goals of the drug discovery program.

Key Takeaways:

  • Metabolic Stability: The CHF2-THP moiety generally offers superior metabolic stability compared to the morpholine ring, making it an attractive option for improving a compound's pharmacokinetic profile.[6]

  • Physicochemical Properties: The CHF2-THP group increases lipophilicity and removes a basic center, which can impact solubility, permeability, and off-target profiles. These changes need to be carefully considered and balanced.

  • Target Engagement: The THP ring has been shown to be a viable hinge-binding motif in certain kinases, and the unique electronic properties of the difluoromethyl group can be exploited to fine-tune interactions with the active site.[6]

The following decision-making flowchart can serve as a guide for medicinal chemists weighing these two bioisosteres:

Decision_Tree start Start: Bioisosteric replacement for Morpholine in a Kinase Inhibitor metabolic_lability Is metabolic lability of the morpholine ring a concern? start->metabolic_lability solubility_issue Is poor aqueous solubility a major hurdle? metabolic_lability->solubility_issue No consider_chf2_thp Consider 4-(CHF2)THP: - Improved metabolic stability - Increased lipophilicity - Neutral metabolic_lability->consider_chf2_thp Yes basicity_issue Is the basicity of the morpholine causing off-target effects (e.g., hERG)? solubility_issue->basicity_issue No retain_morpholine Retain Morpholine: - Good solubility - Established SAR solubility_issue->retain_morpholine Yes basicity_issue->consider_chf2_thp Yes optimize_morpholine Optimize around Morpholine: - Introduce blocking groups - Modify substituents basicity_issue->optimize_morpholine No

Caption: Decision-making flowchart for choosing between morpholine and CHF2-THP.

As the field of kinase inhibitor design continues to evolve, the strategic application of novel bioisosteres like 4-(difluoromethyl)tetrahydro-2H-pyran will be crucial for developing the next generation of safe and effective therapies. This guide provides a foundational framework for understanding and leveraging the unique properties of this promising scaffold.

References

  • Juhász, M., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), pp. 855-864.
  • De Pascale, M., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Xu, G., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2345.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 317-391). Academic Press.
  • Yohannes, D., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of medicinal chemistry, 54(20), 7105–7126.
  • Macmillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society.
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • Luo, W., et al. (2020). Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19. Trends in Pharmacological Sciences, 41(8), 532-543.
  • Millipore. (n.d.).
  • Merck Sharp & Dohme Corp. (2014). BTK INHIBITORS.
  • Knight, S. D., et al. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. Current medicinal chemistry, 11(6), 671–684.
  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(12), 1161–1166.
  • Zhang, Y., & Wang, J. (2024). Synthesis of gem-Difluoro-3,4-dihydro-2H-pyrans via a TfOH-Catalyzed [4 + 2] Annulation of Difluoroenoxysilanes with α-Cyano Chalcones. Organic Letters, 26(7), 1466-1470.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176.
  • Jiang, L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(3), 64.
  • Smith, C. I. E., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12, 664939.
  • Selleckchem. (n.d.). BTK Inhibitors: 40+Potent, Highly Selective & Cited. Selleckchem.
  • Selleckchem. (n.d.). JAK Inhibitors: 80+Potent, Highly Selective & Cited. Selleckchem.
  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
  • European Patent Office. (2023). JAK INHIBITOR COMPOUND AND USE THEREOF. EPO.
  • Liu, P., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions.
  • Scott, J. S., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 7119-7128.
  • DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. DelveInsight.
  • De Pascale, M., et al. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. European Journal of Medicinal Chemistry.
  • Al-Tel, T. H., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(23), 8560.
  • Cuzzucoli Crucitti, G., et al. (2021).
  • Borsari, C., et al. (2026). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
  • Mykhailiuk, P. K., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 26(52), 12028-12036.
  • Patel, B. D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
  • Cuzzucoli Crucitti, G., et al. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 12(11), 1058.
  • Willems, E., et al. (2012). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Journal of Medicinal Chemistry, 55(22), 10094-10107.
  • Google Patents. (2016).
  • PubChem. (n.d.). 4-(2,6-difluoropyridin-3-yl)tetrahydro-2H-pyran-4-ol.
  • Weng, L., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14213-14276.
  • Harris, C. J., et al. (2008). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(13), 3763–3767.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Ghaedi, A., et al. (2021). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Molecules, 26(11), 3193.
  • Sharma, P., et al. (2025).
  • Minakata, S., et al. (2010). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Helvetica Chimica Acta, 93(10), 2049-2055.
  • Tokyo Tech News. (2016). Photocatalytic difluoromethylation of olefins: Simple synthesis of CF2H-containing organic molecules.
  • Sigma-Aldrich. (n.d.). 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Difluoromethyl)tetrahydro-2H-pyran

As a Senior Application Scientist in drug discovery and chemical safety, I approach the handling of novel building blocks not just as a compliance exercise, but as a critical component of experimental integrity. 4-(Diflu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and chemical safety, I approach the handling of novel building blocks not just as a compliance exercise, but as a critical component of experimental integrity.

4-(Difluoromethyl)tetrahydro-2H-pyran is a highly specialized fluorinated cyclic ether, primarily utilized as a structural motif in the synthesis of mutant isocitrate dehydrogenase (mIDH) inhibitors for oncology applications[1]. While the difluoromethyl (-CHF₂) group imparts favorable metabolic stability and lipophilicity to the final drug candidate, the parent tetrahydropyran (THP) ring introduces severe operational hazards—most notably, the propensity for auto-oxidation to form explosive hydroperoxides[2].

The following guide provides a self-validating, causality-driven framework for the safe handling, storage, and disposal of this compound.

Hazard Causality & Physicochemical Profile

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand the molecular behavior of 4-(Difluoromethyl)tetrahydro-2H-pyran:

  • Peroxide Formation (The Ether Hazard): Like all cyclic ethers, the alpha-carbons adjacent to the oxygen atom are highly susceptible to radical-initiated auto-oxidation when exposed to atmospheric oxygen and UV light. This forms shock-, heat-, and friction-sensitive peroxides[2][3].

  • Enhanced Permeation (The Fluorine Hazard): The electron-withdrawing -CHF₂ group significantly increases the molecule's lipophilicity (octanol-water partition coefficient). If the chemical breaches standard PPE, it will rapidly permeate the lipid bilayer of the stratum corneum, carrying potentially toxic synthetic byproducts into the bloodstream.

  • Polymer Swelling (The Solvent Hazard): Cyclic ethers are aggressive solvents. They rapidly diffuse into the polymer matrix of standard nitrile and latex gloves, causing swelling, degradation, and breakthrough—often in less than a minute[4].

Personal Protective Equipment (PPE) Matrix

Based on the chemical's aggressive solvation properties and the latest OSHA laboratory safety mandates[5][6], standard laboratory PPE is insufficient for bulk handling.

Table 1: Causality-Driven PPE Selection for Fluorinated Cyclic Ethers

PPE ComponentRequired SpecificationCausality & Scientific Justification
Hand Protection (Incidental) Double-gloved Nitrile (8 mil minimum)Nitrile offers poor resistance to cyclic ethers[4]. Double-gloving is strictly for incidental splash protection during micro-scale (<10 mL) transfers. Must be removed immediately upon contact.
Hand Protection (Bulk/Spill) Butyl Rubber or PE/EVAL/PE (Silver Shield)Butyl rubber provides excellent resistance to ethers and prevents polymer swelling[7], ensuring an unbroken barrier during prolonged contact, distillation, or spill cleanup.
Body Protection Flame-Retardant (FR), Chemical-Resistant Lab CoatMandated by OSHA for handling volatile, flammable organics[6]. Prevents ignition in the event of a static discharge during solvent transfer.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Polycarbonate Face ShieldRequired when handling >500 mL or when pressurizing Schlenk lines. Protects against catastrophic glassware failure due to unexpected peroxide detonation.
Respiratory None (if in Hood) / Half-Mask OV Cartridge (Spills)Routine handling must occur in a certified fume hood. Organic Vapor (OV) cartridges are required only for external spills to prevent inhalation of volatile ether fumes.

Operational Protocols & Self-Validating Workflows

Every operational step involving 4-(Difluoromethyl)tetrahydro-2H-pyran must include a validation checkpoint to ensure the system remains safe.

Protocol A: Receipt, Storage, and Peroxide Testing

Because peroxides accumulate over time, the storage protocol must be strictly chronological and atmospheric-controlled[2].

  • Date & Log: Upon receipt, physically write the "Date Received" and "Date Opened" on the bottle.

  • Inert Storage: Store the vessel in a dark, temperature-controlled cabinet (<30°C). After every use, purge the headspace with Argon or Nitrogen gas to displace oxygen before sealing.

  • Validation (Testing): Test the solvent for peroxides every 3 to 6 months using KI/starch quantitative test strips[3].

Table 2: Peroxide Action Levels & Required Interventions

Concentration (ppm)Hazard LevelRequired Action / Validation
< 30 ppm Safe for UseProceed with synthesis. Log the test result on the bottle.
30 - 100 ppm Elevated RiskDecontaminate immediately using Protocol B before any use or disposal.
> 100 ppm Critical Detonation HazardDo NOT move or open the bottle. Contact Environmental Health & Safety (EHS) for remote detonation or specialized disposal[8].
Protocol B: Peroxide Decontamination (Ferrous Sulfate Wash)

If peroxides are detected between 30-100 ppm, they must be chemically reduced before the solvent can be safely used or disposed of[3].

  • Prepare Reductant: In a fume hood, prepare an acidic ferrous sulfate solution: Dissolve 6 g of FeSO₄·7H₂O and 6 mL of concentrated H₂SO₄ in 11 mL of distilled water[3].

  • Extraction: Add this aqueous mixture to 1 L of the contaminated 4-(Difluoromethyl)tetrahydro-2H-pyran in a separatory funnel.

  • Agitation: Shake vigorously for 3-5 minutes. The Fe²⁺ oxidizes to Fe³⁺, reducing the hydroperoxides to benign alcohols.

  • Validation: Separate the organic layer and re-test with KI/starch strips. The protocol is validated only when the test reads <3 ppm.

Protocol C: Safe Distillation

Most ether-related explosions occur during distillation when non-volatile peroxides are concentrated in the heating flask[8][9].

  • Pre-Test: Validate peroxide levels are <30 ppm.

  • Inert Atmosphere: Assemble the distillation apparatus under a continuous flow of Argon.

  • The 20% Rule: Never distill to dryness. Halt the distillation while 10% to 20% of the liquid volume remains in the still bottom[8][9]. This prevents the mechanical friction and thermal shock that trigger concentrated peroxide detonation.

Spill Management & Disposal Plan

  • Spill Response: Do NOT use combustible absorbents (like sawdust or paper towels), as they can spontaneously ignite when saturated with peroxide-forming ethers. Use inert mineral absorbents (e.g., vermiculite or diatomaceous earth).

  • Waste Segregation: Due to the difluoromethyl group, this compound must be disposed of in a dedicated Halogenated Organic Waste container. Mixing it with non-halogenated waste violates EPA/RCRA regulations and can cause adverse reactions. Ensure the waste carboy is equipped with a safety exhaust filter (e.g., ECO Funnel) to prevent vapor pressure buildup[6].

Workflow Visualization

The following diagram maps the self-validating lifecycle of 4-(Difluoromethyl)tetrahydro-2H-pyran from receipt to disposal.

G Receipt 1. Receipt & Logging Date Opened & Received Storage 2. Storage Dark, <30°C, Inert Gas Receipt->Storage Test 3. Peroxide Testing Every 3-6 Months Storage->Test Decision Peroxide Level? Test->Decision Handle 4. Active Handling Fume Hood, Full PPE Decision->Handle < 30 ppm Decontaminate Decontamination Ferrous Sulfate Wash Decision->Decontaminate > 30 ppm Dispose 5. Waste Disposal Halogenated Organic Waste Handle->Dispose Decontaminate->Dispose

Safety and operational workflow for handling peroxide-forming fluorinated ethers.

References

  • Novel tricyclic compounds as inhibitors of mutant idh enzymes (WO2016089797A1). Google Patents.
  • Peroxide-Forming Chemicals. Division of Research Safety - University of Illinois.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. Cal Pac Lab.
  • Peroxide-Forming Chemicals Policy. Environmental Health & Safety | University of Nevada, Reno.
  • Guidelines for Storage and Handling of Peroxide-Forming Materials. Auburn University.
  • Guide to Nitrile Gloves Chemical Resistance. Gloves.com.
  • Glove Selection Chart. University of Wyoming.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethyl)tetrahydro-2H-pyran
Reactant of Route 2
4-(Difluoromethyl)tetrahydro-2H-pyran
© Copyright 2026 BenchChem. All Rights Reserved.